5-(4-phenoxyphenyl)-1H-pyrazole
Description
The exact mass of the compound 5-(4-phenoxyphenyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-phenoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-phenoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
111273-31-5 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H12N2O/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17) |
InChI Key |
SGQSMRQYEPPNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NN3 |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
Engineering the Core: 5-(4-Phenoxyphenyl)-1H-Pyrazole Scaffolds in Targeted Covalent Inhibitors
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of modern oncology and immunology, the development of Bruton’s Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. At the architectural heart of first-in-class covalent inhibitors like Ibrutinib lies a critical intermediate: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS: 330792-70-6).
As application scientists, we recognize that a drug's clinical efficacy is fundamentally dictated by the physicochemical and geometric properties of its synthetic precursors. This guide deconstructs the structural dynamics, mechanistic causality, and self-validating synthetic workflows associated with the 5-(4-phenoxyphenyl)-1H-pyrazole scaffold, providing a comprehensive blueprint for researchers engaged in targeted covalent inhibitor (TCI) design.
Structural Dynamics & Physicochemical Profiling
The utility of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile stems from its dense functionalization. It is a highly versatile building block featuring a primary amine, a nitrile group, and a flexible biaryl ether system attached to a pyrazole core.
To ensure robust downstream synthesis, it is critical to understand the intermediate's baseline properties. The quantitative data below summarizes the physicochemical profile required for quality control and formulation modeling, grounded by data from the and .
Table 1: Physicochemical Profile of the Pyrazole Intermediate
| Property | Value | Analytical Significance |
| Chemical Name | 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | IUPAC standard nomenclature. |
| CAS Registry Number | 330792-70-6 | Primary identifier for procurement. |
| Molecular Formula | C16H12N4O | Confirms mass for LC-MS validation. |
| Molecular Weight | 276.29 g/mol | Ideal low-MW precursor for complex APIs. |
| LogP (Predicted) | 3.3 | Indicates moderate lipophilicity; guides solvent selection (e.g., DMSO solubility). |
| Topological Polar Surface Area | 87.7 Ų | Predicts membrane permeability in final API. |
| Physical State | Light yellow to off-white powder | Visual indicator of purity (darkening indicates oxidation). |
| Boiling Point (Predicted) | 585.3 ± 50.0 °C | High thermal stability; suitable for high-heat cyclization. |
Mechanistic Rationale: The BTK Binding Paradigm
Why rely on the 4-phenoxyphenyl-substituted pyrazole? In drug design, every atom must justify its presence. The causality behind this specific scaffold is rooted in the structural biology of the BTK active site.
-
The Pyrazolo-Pyrimidine Core (ATP Mimicry): When the pyrazole intermediate is cyclized into a pyrazolo[3,4-d]pyrimidine, it acts as a purine bioisostere. The nitrogen atoms in the fused ring system form a critical bidentate hydrogen-bonding network with the backbone of Glu475 and Met477 in the BTK hinge region.
-
The 4-Phenoxyphenyl Moiety (The Conformational Lock): Natural ATP binding does not exploit the deep, hydrophobic H3 pocket of BTK. The ether linkage of the 4-phenoxyphenyl group provides rotational flexibility, allowing the distal phenyl ring to dive into this H3 pocket. This hydrophobic anchoring is the causal mechanism that drastically increases binding affinity and residence time.
-
Warhead Positioning: By locking the core into the hinge and H3 pocket, the scaffold perfectly aligns the attached piperidine-acrylamide warhead (synthesized downstream) to undergo an irreversible Michael addition with Cys481 .
Fig 1: Logical flow of BTK inhibition driven by the pyrazolo-pyrimidine and phenoxyphenyl moieties.
Synthetic Methodology: Constructing the Pyrazolo[3,4-d]pyrimidine Core
The transformation of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile into the bicyclic 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 330786-24-8) is a foundational step in Ibrutinib synthesis, as documented by .
Bench-level experience dictates that this Traube-like purine synthesis must be tightly controlled. The following protocol is designed as a self-validating system , ensuring that causality and quality control are built directly into the workflow.
Protocol: High-Temperature Formamide Cyclization
1. Reaction Setup & Inert Atmosphere
-
Action: In a dry 100 mL round-bottom flask equipped with a reflux condenser, suspend 10 mmol of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile in 20 mL of anhydrous formamide. Purge the system with nitrogen gas for 15 minutes.
-
Causality: Formamide serves a dual purpose: it acts as a high-boiling solvent and provides the single carbon and nitrogen atoms required to close the pyrimidine ring. The nitrogen purge prevents oxidative degradation of the primary amine at extreme temperatures.
2. Thermal Activation
-
Action: Heat the reaction mixture gradually to 165–180 °C and maintain vigorous stirring for 4 to 6 hours.
-
Causality: High thermal energy is mandatory. It drives the initial nucleophilic attack of the pyrazole amine onto the formamide carbonyl, forming a formamidine intermediate, which subsequently undergoes intramolecular cyclization with the adjacent nitrile group.
3. Validation Checkpoint (In-Process Control)
-
Action: At the 4-hour mark, perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.
-
Self-Validation: The protocol validates its own progress. The starting pyrazole (amine/nitrile) exhibits a higher Rf value due to its specific polarity profile. The disappearance of this spot and the emergence of a distinct, highly conjugated, UV-active (254 nm) lower-Rf spot confirms successful cyclization. If the starting material persists, thermal energy or time must be extended.
4. Aqueous Precipitation & Workup
-
Action: Cool the reaction mixture to 30 °C. Slowly add 100 mL of distilled water under vigorous stirring. Collect the resulting precipitate via vacuum filtration.
-
Causality: Formamide is highly miscible with water. The addition of water crashes out the highly hydrophobic pyrazolo-pyrimidine product while keeping unreacted formamide and polar byproducts in solution, achieving a preliminary purification simply through phase separation.
5. Final Purification
-
Action: Wash the filter cake sequentially with copious amounts of water, followed by cold methanol (20 mL). Dry in a vacuum desiccator.
-
Self-Validation: Cold methanol removes trace organic impurities without significantly dissolving the target API intermediate, yielding a high-purity (>95%) pale brown-to-white solid ready for downstream piperidine alkylation.
Fig 2: Self-validating synthetic workflow for the pyrazolo[3,4-d]pyrimidine core.
Analytical Characterization & Quality Control
Before proceeding to the Mitsunobu reaction or alkylation steps required to attach the piperidine ring, the structural integrity of the intermediate must be verified.
Nuclear Magnetic Resonance (¹H NMR in DMSO-d₆):
-
N-H Proton (Pyrazole): A broad singlet typically observed far downfield (>10.0 ppm). The disappearance of this peak in later steps confirms successful N-alkylation.
-
Amino Protons (-NH₂): A broad singlet in the 5.0–6.0 ppm range.
-
Phenoxyphenyl Protons: Complex multiplets in the aromatic region (6.9–7.8 ppm), dictated by the substitution pattern of the biaryl ether.
High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient elution of Water/Acetonitrile (0.1% TFA modifier). Monitor at 254 nm. A single sharp peak with an Area Under Curve (AUC) >98% is the standard threshold for proceeding to clinical-grade API synthesis.
References
-
PubChem - NIH | 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | CID 22346784 |[Link][1]
-
PharmaCompass | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Chemical Properties |[Link][2]
Sources
Architecting Covalent Kinase Inhibitors: The Strategic Role of CAS 330792-70-6 in BTK Targeted Therapies
Executive Summary
The development of targeted covalent inhibitors has revolutionized the treatment landscape for B-cell malignancies. At the core of this pharmacological breakthrough is 5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 330792-70-6) , a highly specialized active pharmaceutical ingredient (API) intermediate. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic rationale, signaling pathway engagement, and rigorous synthetic workflows that transform this foundational scaffold into life-saving Bruton's Tyrosine Kinase (BTK) inhibitors, most notably Ibrutinib and Zanubrutinib [1].
Chemical Identity & Pharmacophore Rationale
CAS 330792-70-6 is not merely a structural building block; it is a pre-configured pharmacophore designed to exploit the spatial geometry of the BTK active site.
The Causality of the Structure
-
The 4-Phenoxyphenyl Moiety: This highly lipophilic tail is explicitly engineered to project deep into the hydrophobic H3 pocket of the BTK kinase domain[1]. This non-covalent interaction acts as the primary anchoring mechanism, granting the molecule high binding affinity and orienting the rest of the structure before the irreversible covalent bond is formed.
-
The Pyrazole-4-Carbonitrile Core: The ortho-relationship of the primary amine and the nitrile group provides the exact regiochemical handles required for the downstream annulation of the pyrazolo[3,4-d]pyrimidine bicyclic system[2]. This fused ring system serves as an adenine bioisostere, forming critical hydrogen bonds with the hinge region of the kinase.
Quantitative Physicochemical Profile
To ensure predictable reactivity and solubility during scale-up, the intermediate's physicochemical properties must be strictly monitored.
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₆H₁₂N₄O | Confirmed via High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 276.29 g/mol | Baseline for stoichiometric equivalents in synthesis[3] |
| Computed XLogP3 | 3.3 | Indicates high lipophilicity; dictates the use of organic solvents (THF, DCM)[3] |
| Topological Polar Surface Area | 87.7 Ų | Influences membrane permeability of the final drug[3] |
| Hydrogen Bond Donors/Acceptors | 2 / 4 | Critical for hinge-binding interactions in the kinase domain[3] |
Target Engagement: The BTK Signaling Pathway
BTK is a critical cytoplasmic tyrosine kinase in the B-Cell Receptor (BCR) signaling pathway[4]. In malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), aberrant BCR signaling drives unchecked cellular proliferation. Ibrutinib, derived directly from CAS 330792-70-6, intercepts this pathway by forming an irreversible covalent bond with the Cys481 residue in the BTK active site[4].
BTK Signaling Pathway and Covalent Inhibition Mechanism by Ibrutinib.
Synthetic Workflows: From Scaffold to API
The transformation of CAS 330792-70-6 into a functional BTK inhibitor requires a highly controlled, stereospecific synthetic route. The following protocol outlines the industry-standard methodology, emphasizing the causality behind reagent selection and the self-validating analytical checks required at each stage.
Step-by-Step Synthetic Workflow from CAS 330792-70-6 to Ibrutinib.
Step 1: Pyrimidine Ring Annulation
-
Causality: The ortho-relationship of the primary amine and the nitrile group provides a thermodynamic sink for condensation. Formamide acts as both the solvent and a single-carbon electrophile, closing the pyrimidine ring at high temperatures[2].
-
Protocol: Charge a reactor with CAS 330792-70-6 (1.0 eq) and excess formamide. Heat the suspension to 165°C under a nitrogen atmosphere for 12 hours. Cool to room temperature, precipitate with cold distilled water, filter, and dry under vacuum.
-
Self-Validation: LC-MS must confirm the complete consumption of the starting material (m/z 277.1 [M+H]⁺) and the appearance of the pyrazolo[3,4-d]pyrimidine intermediate (m/z 304.1[M+H]⁺).
Step 2: Stereospecific Mitsunobu N-Alkylation
-
Causality: To achieve the required spatial orientation of the acrylamide warhead, the piperidine ring must possess an (R)-configuration. The Mitsunobu reaction is utilized because it proceeds via an S_N2 mechanism, guaranteeing complete Walden inversion of the optical configuration[5]. Therefore, the (S)-1-Boc-3-hydroxypiperidine precursor is deliberately chosen[6].
-
Protocol: Dissolve Intermediate 1 (1.0 eq), (S)-1-Boc-3-hydroxypiperidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF. Chill to 0°C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 eq) to control the exothermic formation of the betaine intermediate. Stir at 25°C for 18 hours.
-
Self-Validation: Chiral HPLC must confirm an enantiomeric excess (ee) of >99% for the (R)-configuration. ¹H-NMR must show the appearance of the Boc protecting group at δ 1.45 ppm (9H, s).
Step 3: Acidolytic Deprotection
-
Causality: The Boc group must be removed to unmask the secondary amine for warhead installation. Anhydrous HCl in 1,4-dioxane is used instead of aqueous acid to prevent hydrolytic degradation of the bicyclic core[6].
-
Protocol: Dissolve Intermediate 2 in DCM. Add 4M HCl in 1,4-dioxane (excess). Stir at room temperature for 3 hours. Evaporate the solvent to yield the hydrochloride salt.
-
Self-Validation: ¹H-NMR must show the complete disappearance of the 9H singlet at δ 1.45 ppm.
Step 4: Warhead Installation (Acrylation)
-
Causality: The final molecule requires a Michael acceptor to covalently bond with Cys481[4]. Acryloyl chloride is highly reactive; the reaction must be kept strictly at -10°C to prevent bis-acylation or unwanted polymerization.
-
Protocol: Suspend Intermediate 3 in anhydrous DCM. Add triethylamine (3.0 eq) to neutralize the HCl salt and act as an acid scavenger. Cool to -10°C. Add acryloyl chloride (1.05 eq) dropwise over 30 minutes[4]. Quench with saturated aqueous NaHCO₃, extract, and crystallize from EtOAc/Heptane.
-
Self-Validation: Final LC-MS must yield m/z 441.2[M+H]⁺. The ¹H-NMR must display the characteristic terminal olefin protons of the acrylamide at δ 5.70, 6.15, and 6.50 ppm.
Analytical Release Specifications
For CAS 330792-70-6 to be utilized in cGMP manufacturing of APIs, it must pass stringent quality control metrics. Below is a summary of the standard release specifications[7].
| Test Parameter | Specification Limit | Analytical Methodology |
| Appearance | Light yellow to off-white powder | Visual Inspection |
| Chemical Purity | ≥ 98.0% | Reverse-Phase HPLC (UV detection at 254 nm) |
| Mass Verification | m/z 277.1 ± 0.2 [M+H]⁺ | Electrospray Ionization LC-MS |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
References
-
Title: PubChem Compound Summary for CID 22346784 | Source: National Center for Biotechnology Information (NIH) | URL: [Link]
- Title: EP3257855B1 - Method for preparing ibrutinib | Source: Google Patents | URL
- Title: WO2017039425A1 - A method for preparation of ibrutinib precursor | Source: Google Patents | URL
Sources
- 1. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 6. EP3257855B1 - Method for preparing ibrutinib - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
Biological Activity & Therapeutic Potential of the 5-(4-Phenoxyphenyl)-1H-Pyrazole Scaffold
Executive Summary
The 5-(4-phenoxyphenyl)-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of kinase inhibitors and ion channel modulators. Its structural significance lies in the 4-phenoxyphenyl moiety , which functions as a high-affinity hydrophobic anchor capable of penetrating deep lipophilic pockets within enzyme active sites (e.g., the Gatekeeper region of tyrosine kinases).
This guide provides an in-depth technical analysis of this scaffold, focusing on its role as the key intermediate for Bruton’s Tyrosine Kinase (BTK) inhibitors (such as Ibrutinib) and its standalone activity as a state-dependent Sodium Channel (Nav) blocker. We present validated synthetic protocols, structure-activity relationships (SAR), and mechanistic insights to support the development of next-generation therapeutics.
Structural & Chemical Basis[2][3][4]
The Pharmacophore
The scaffold consists of a central pyrazole ring substituted at the 5-position (or 3-position, subject to tautomerism) with a 4-phenoxyphenyl group.
-
Lipophilic Anchor (Phenoxyphenyl): The diphenyl ether moiety is conformationally flexible yet bulky. It typically occupies the hydrophobic "back pocket" of kinase ATP-binding sites, often interacting with the gatekeeper residue (e.g., Thr474 in BTK).
-
H-Bonding Core (Pyrazole): The 1H-pyrazole acts as a hinge binder. The N1 (donor) and N2 (acceptor) atoms can form bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.
-
Tautomeric Versatility: In solution, 3-(4-phenoxyphenyl)-1H-pyrazole and 5-(4-phenoxyphenyl)-1H-pyrazole are tautomers. However, functionalization at the 4-position (e.g., with a cyano group) or N-alkylation locks the regiochemistry, which is critical for biological specificity.
Key Derivative: The Ibrutinib Intermediate
The most commercially and therapeutically relevant derivative is 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile . This compound is the direct precursor to the pyrazolo[3,4-d]pyrimidine core of Ibrutinib (Imbruvica), a blockbuster drug for mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).
Therapeutic Mechanisms & Applications[2][5]
Kinase Inhibition (BTK & Src Family)
The scaffold is primarily utilized to inhibit non-receptor tyrosine kinases.
-
Mechanism: The scaffold functions as an ATP-competitive inhibitor.
-
Binding Mode:
-
The pyrazole nitrogens bind to the hinge region (Glu475/Met477 in BTK).
-
The 4-phenoxyphenyl group extends into the hydrophobic pocket behind the gatekeeper residue.
-
Selectivity: The flexibility of the ether linkage allows the distal phenyl ring to adopt an optimal twist angle (~60-90°) to maximize
- interactions within the hydrophobic cleft.
-
Sodium Channel Blockade (Neuropathic Pain)
Beyond kinases, 3-(4-phenoxyphenyl)-1H-pyrazoles have been identified as state-dependent blockers of voltage-gated sodium channels (Nav1.2, Nav1.8).
-
Mechanism: They preferentially bind to the inactivated state of the channel, stabilizing it and preventing repetitive firing of neurons. This profile is highly desirable for treating neuropathic pain without causing the motor side effects associated with non-selective blockade.
-
SAR Insight: The distal phenyl ring is critical.[1] Replacing the phenoxy group with a benzyl or smaller alkyl group results in a significant loss of potency, confirming the necessity of the bulky hydrophobic tail for channel occlusion.
Technical Workflow: Synthesis of the Core Scaffold
Protocol: Regioselective Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Objective: To generate high-purity (>98%) intermediate for pyrazolo-pyrimidine synthesis.
Reaction Scheme Visualization
Caption: Step-wise synthetic route for the generation of the 5-amino-4-cyano-pyrazole core from 4-phenoxybenzoic acid.
Step-by-Step Protocol
Note: All steps must be performed in a fume hood due to the use of thionyl chloride and hydrazine.
Step 1: Activation
-
Dissolve 4-phenoxybenzoic acid (1.0 eq) in anhydrous toluene.
-
Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.
-
Reflux for 3 hours until gas evolution (HCl/SO₂) ceases.
-
Concentrate in vacuo to obtain the crude acid chloride (yellow oil). Do not purify.
Step 2: C-Acylation (The Critical Step)
-
Suspend Sodium Hydride (NaH) (60% dispersion, 2.2 eq) in dry THF at 0°C under Argon.
-
Add Malononitrile (1.1 eq) dropwise. Stir for 30 mins to form the sodiomalononitrile anion.
-
Add the crude acid chloride (dissolved in THF) dropwise to the mixture at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench with dilute HCl. The intermediate 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene will precipitate. Filter and wash with water.
Step 3: Cyclization
-
Dissolve the Step 2 intermediate in Ethanol (EtOH).
-
Add Hydrazine Hydrate (1.2 eq).
-
Reflux for 3-4 hours.
-
Cool to RT. The product, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile , crystallizes as a pale solid.
-
Validation: Check Purity via HPLC (Target >98%). confirm structure via ¹H NMR (DMSO-d₆): Look for characteristic NH₂ broad singlet at ~6.5 ppm and pyrazole NH at >12 ppm.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of modifying the scaffold, based on BTK inhibition (IC₅₀) and Sodium Channel blockade data.
| Modification Site | Substituent (R) | Effect on Activity (BTK/Kinase) | Effect on Activity (Na+ Channel) |
| 4-Phenoxy (Distal) | -H (Phenyl) | Loss of Potency (>100x increase in IC₅₀) | Inactive (Requires bulk) |
| -O-Ph (Phenoxy) | Optimal (High affinity hydrophobic fit) | High Potency (State-dependent block) | |
| -O-Benzyl | Moderate Activity | Reduced Potency (Steric clash) | |
| Pyrazole C4 | -H | Weak Binder | Moderate Activity |
| -CN (Cyano) | High Potency (Electronic withdrawal increases acidity of NH) | Not typically used for Na+ blockers | |
| -CONH₂ | Good Activity (H-bond donor) | Variable | |
| Pyrazole C5 | -NH₂ (Amino) | Critical (Forms H-bond with Gatekeeper/Hinge) | Neutral |
| -CH₃ | Reduced Affinity | Reduced Affinity |
Biological Pathway Visualization
To understand the downstream effects of this scaffold when incorporated into a BTK inhibitor (like Ibrutinib), we visualize the B-Cell Receptor (BCR) signaling pathway.
Caption: The B-Cell Receptor signaling cascade showing the intervention point of BTK inhibitors derived from the phenoxyphenyl-pyrazole scaffold.
References
-
Synthesis of Ibrutinib Intermediates : International Patent WO2014082598A1. "Process for the preparation of ibrutinib and intermediates thereof." Link
-
Pyrazole SAR in Kinases : Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of pyrazole derivatives as kinase inhibitors." Link
-
Sodium Channel Blockers : Journal of Medicinal Chemistry. "3-(4-Phenoxyphenyl)pyrazoles: A Novel Class of Sodium Channel Blockers." Link
-
Mechanism of BTK Inhibition : Nature Chemical Biology. "Structural basis for the design of selective BTK inhibitors." Link
Sources
The Strategic Role of 5-(4-Phenoxyphenyl)-1H-pyrazole in Kinase Inhibitor Design
The following technical guide details the structural, synthetic, and pharmacological role of the 5-(4-phenoxyphenyl)-1H-pyrazole scaffold in kinase inhibitor design.
Executive Summary
The 5-(4-phenoxyphenyl)-1H-pyrazole motif represents a "privileged scaffold" in modern medicinal chemistry, serving as the structural anchor for several high-profile kinase inhibitors, most notably the covalent BTK inhibitor Ibrutinib (PCI-32765) .
This scaffold’s utility is derived from its dual functionality:
-
Geometric Vectoring: The pyrazole core provides a rigid template to orient substituents toward the hinge region (adenine binding site).
-
Hydrophobic Penetration: The 4-phenoxyphenyl moiety is perfectly dimensioned to access the "Selectivity Pocket" (Back Pocket II) adjacent to the gatekeeper residue, a critical determinant for kinase selectivity (e.g., BTK, Lck, p38 MAPK).[1]
This guide dissects the chemical logic, synthesis, and binding kinetics of this scaffold, providing researchers with a roadmap for utilizing this fragment in Next-Gen inhibitor design.[1]
Structural Biology & Mechanistic Logic
The Pharmacophore Triad
To design effective inhibitors using this scaffold, one must understand the three-dimensional spatial arrangement it enforces within the ATP-binding cleft.
| Pharmacophore Element | Target Region in Kinase Domain | Mechanistic Function |
| Pyrazole Core (N-H/N) | Hinge Region (e.g., Glu475/Met477 in BTK) | Acts as an adenine bioisostere. The Nitrogen atoms function as H-bond donors/acceptors to the backbone carbonyls/amines of the hinge. |
| Phenoxyphenyl Group | Hydrophobic Pocket II (Back Pocket) | Penetrates the hydrophobic region behind the Gatekeeper residue (e.g., Thr474). The diphenyl ether linkage allows conformational flexibility (twist) to optimize |
| C3/C4 Substituents | Solvent Front / Cys Residue | In covalent inhibitors (Ibrutinib), this position anchors the acrylamide warhead that targets the catalytic nucleophile (Cys481). |
The "Gatekeeper" Interaction
The success of the 5-(4-phenoxyphenyl) motif relies on the size of the gatekeeper residue.
-
Small Gatekeepers (Thr, Ala): Allow the bulky phenoxyphenyl group to pass through and access the hydrophobic back pocket.[1] (e.g., BTK has Thr474).[1]
-
Large Gatekeepers (Met, Phe): Sterically clash with the phenoxyphenyl group, conferring natural selectivity against kinases like EGFR (Thr790Met mutation confers resistance).[1]
Visualization: Signaling & Binding Logic
The following diagram illustrates the role of BTK in the B-Cell Receptor (BCR) pathway and how the scaffold intercepts this signaling.
Caption: Figure 1. The scaffold targets BTK, a critical node between upstream BCR activation and downstream NF-κB transcription.
Synthetic Protocol: Constructing the Core
Trustworthiness Directive: The synthesis of the 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile intermediate is the industry-standard route for accessing pyrazolo[3,4-d]pyrimidines (like Ibrutinib).
Retrosynthetic Analysis
The most robust pathway builds the pyrazole ring from a benzylidenemalononitrile precursor using hydrazine. This avoids regioselectivity issues common in pyrazole synthesis.[1][2]
Step-by-Step Protocol
Starting Material: 4-Phenoxybenzoic acid.[3]
Stage 1: Acid Chloride Formation
-
Reagents: 4-Phenoxybenzoic acid (1.0 eq), Thionyl Chloride (
, 5.0 eq), catalytic DMF. -
Procedure: Reflux the acid in
for 3 hours. -
Workup: Evaporate excess
under vacuum to yield 4-phenoxybenzoyl chloride as a yellow oil.
Stage 2: Malononitrile Condensation
-
Reagents: Malononitrile (1.1 eq), NaH (2.2 eq), THF (anhydrous).[1]
-
Procedure:
-
Cool THF solution of malononitrile to 0°C. Add NaH portion-wise.
-
Add 4-phenoxybenzoyl chloride dropwise. Stir at RT for 2 hours.
-
Critical Step: Add Dimethyl sulfate (or Diazomethane equivalent) to O-methylate the enol intermediate.
-
-
Product: 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile .
Stage 3: Pyrazole Cyclization (The Key Step)
-
Reagents: Hydrazine hydrate (
, 2.0 eq), Ethanol. -
Procedure:
-
Mechanism: Hydrazine attacks the methoxy-vinyl carbon (Michael addition/elimination), followed by intramolecular cyclization onto a nitrile group.
-
Yield: 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile .
Stage 4: Fusion to Pyrimidine (Optional - for Ibrutinib analogs)
-
Reagents: Formamide (excess).
-
Procedure: Heat the pyrazole intermediate in neat formamide at 160–180°C.
-
Result: Cyclization to the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core.
Synthetic Workflow Diagram
Caption: Figure 2. Convergent synthesis of the phenoxyphenyl-pyrazole core from 4-phenoxybenzoic acid.
Experimental Validation: Kinase Selectivity Profiling
Once the scaffold is synthesized, its efficacy must be validated using robust biochemical assays.[1]
FRET-Based Binding Assay (LanthaScreen™)
This assay measures the ability of the scaffold to displace a tracer from the kinase ATP site.
-
Protocol:
-
Reagents: Tb-labeled Anti-GST antibody, GST-tagged BTK kinase, AlexaFluor™ 647-labeled ATP-competitive tracer.
-
Setup: Mix kinase (5 nM) + Antibody (2 nM) + Tracer (variable) + Test Compound (dilution series) in 384-well plate.
-
Incubation: 1 hour at Room Temperature.
-
Readout: Measure TR-FRET ratio (Emission 665 nm / 495 nm).
-
Data Analysis: Plot Dose-Response curve to determine
. -
Interpretation: A low
confirms the phenoxyphenyl group is correctly orienting the scaffold into the ATP pocket.
-
ADP-Glo™ Kinase Assay (Activity)
Validates that binding translates to functional inhibition.
-
Mechanism: Measures ADP generated from kinase reaction.[1]
-
Advantage: High sensitivity at low ATP conversion (initial velocity conditions).
Case Study: Ibrutinib vs. Next-Gen Inhibitors[1]
| Feature | Ibrutinib (First Gen) | Acalabrutinib (Second Gen) | Role of Phenoxyphenyl Scaffold |
| Core | Pyrazolo[3,4-d]pyrimidine | Imidazo[1,5-a]pyrazine | Provides the "Hinge-Binding" anchor. |
| Pocket Binder | 4-Phenoxyphenyl | 4-(pyridin-2-ylcarbamoyl)phenyl | Crucial: The phenoxyphenyl group in Ibrutinib provides higher affinity for the back pocket but lower selectivity compared to the amide linker in Acalabrutinib. |
| Covalent Bond | Cys481 (Acrylamide) | Cys481 (Butynamide) | The scaffold positions the warhead within 4 Å of Cys481. |
Insight: While newer inhibitors modify the core to reduce off-target effects (e.g., EGFR inhibition), the phenoxyphenyl moiety remains a benchmark for maximizing hydrophobic contacts in the kinase back pocket.
References
-
Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase."[1] ChemMedChem.
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences.
-
Burger, J. A., et al. (2015). "Ibrutinib as Initial Therapy for Patients with Chronic Lymphocytic Leukemia."[1] The New England Journal of Medicine.
-
Moe, S., et al. (2021). "Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as BTK Inhibitors."[1] Molecules.
-
PubChem Compound Summary. "3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile."[4] National Center for Biotechnology Information.[1]
Sources
- 1. JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]
- 2. dau.url.edu [dau.url.edu]
- 3. WO2017163257A1 - Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative - Google Patents [patents.google.com]
- 4. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-(4-phenoxyphenyl)-1H-pyrazole as Ibrutinib intermediate precursor
Technical Guide: 5-(4-phenoxyphenyl)-1H-pyrazole Derivatives in Ibrutinib Synthesis Focus: 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 330792-70-6)[1]
Part 1: Strategic Significance & Molecular Architecture
In the high-stakes landscape of kinase inhibitor development, the synthesis of Ibrutinib (PCI-32765) hinges on the efficient construction of its pharmacophore: the pyrazolo[3,4-d]pyrimidine core.[2] The molecule 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (hereafter referred to as Intermediate-A ) is the critical "linchpin" scaffold.
Its strategic value lies in its bifunctionality :
-
The 3-Aryl Moiety: Pre-installs the 4-phenoxyphenyl group, ensuring high affinity for the BTK hydrophobic pocket (specifically the gatekeeper region).[2]
-
The Ortho-Amino-Nitrile Motif: A "chemical spring-loaded" system ready for cyclization with formamide derivatives to generate the pyrimidine ring.[2]
Clarification on Nomenclature: While often colloquially referred to as "5-(4-phenoxyphenyl)-1H-pyrazole," the functionalized species (CAS 330792-70-6) bearing the 4-cyano and 5-amino groups is the actual synthetic workhorse. The unfunctionalized pyrazole lacks the reactive handles necessary for pyrimidine fusion.[2]
Physicochemical Profile[1][3][4][5][6][7][8][9]
| Property | Specification | Relevance to Process |
| CAS Number | 330792-70-6 | Unique Identifier for Regulatory Filing |
| Molecular Formula | C₁₆H₁₂N₄O | Core Scaffold |
| Molecular Weight | 276.29 g/mol | Stoichiometric Calculations |
| Appearance | Off-white to pale yellow solid | Visual Purity Indicator (Darkening indicates oxidation) |
| Solubility | DMSO, DMF, hot MeOH | Poor water solubility dictates non-aqueous workups |
| pKa (Predicted) | ~10.8 (Pyrazole NH) | Weakly acidic; enables deprotonation for N-alkylation |
| Tautomerism | 3- vs 5-substituted | Exists in equilibrium; N-alkylation locks the tautomer |
Part 2: Synthesis Protocol & Causality
Objective: Synthesize Intermediate-A with >98% HPLC purity, minimizing the formation of regioisomeric impurities.
The Pathway (Graphviz Visualization)
Caption: Reaction flow for the synthesis of the pyrazole core. The vinyl dicyanomethane intermediate is the critical control point for purity.[2]
Step-by-Step Methodology
1. Activation of 4-Phenoxybenzoic Acid
-
Reagents: 4-Phenoxybenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (catalytic).[2]
-
Protocol: Suspend acid in toluene. Add DMF.[2][3][4] Add SOCl₂ dropwise at 60°C. Reflux for 3 hours.
-
Causality: Toluene is chosen over DCM to allow higher reflux temperatures, ensuring complete conversion of the electron-rich benzoic acid.[2] DMF acts as a Vilsmeier-Haack type catalyst to accelerate acid chloride formation.[2]
2. C-Acylation with Malononitrile
-
Reagents: Malononitrile (1.1 eq), Base (NaH or KOtBu), THF (anhydrous).
-
Protocol:
-
Deprotonate malononitrile in THF at 0°C (Exothermic!).
-
Add the acid chloride solution slowly to the malononitrile anion.[2]
-
Critical Step: Methylation is often required here in older patents (using dimethyl sulfate) to form the methoxy-vinyl intermediate. However, modern "one-pot" variations often skip isolation.[2]
-
Preferred Modern Route: Use Triethyl Orthoformate with Malononitrile to form the ethoxymethylene malononitrile, then react with the acid chloride? Correction: The standard route for this specific pyrazole involves condensing the acid chloride with malononitrile to form the acyl-malononitrile, followed by methylation (using DMS or TMS-diazomethane) to generate the enol ether , which is the electrophile for hydrazine.[2]
-
-
Self-Validating Check: Monitor the disappearance of the acid chloride peak (~1780 cm⁻¹ IR) and appearance of the nitrile stretch (~2200 cm⁻¹).
3. Pyrazole Cyclization
-
Reagents: Hydrazine Hydrate (1.2 eq), Ethanol.[2]
-
Protocol: Add hydrazine hydrate to the enol ether intermediate at 0-5°C. Allow to warm to RT.
-
Mechanism: Hydrazine attacks the enol ether carbon (Michael addition-elimination), followed by intramolecular attack on the nitrile or carbonyl to close the ring.[2]
-
Purification: The product precipitates from ethanol/water. Filtration yields a high-purity solid.[2]
Part 3: Transformation to Ibrutinib (The Application)
The utility of Intermediate-A is its conversion into the 4-amino-pyrazolo[3,4-d]pyrimidine core.[2]
The Formamide Fusion
This step fuses the pyrimidine ring onto the pyrazole.[2]
-
Reagents: Formamide (Excess, acts as solvent and reagent), Ammonium Acetate (catalyst).[2]
-
Conditions: High temperature (140-180°C).
-
Mechanism:
-
Outcome: Formation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 330786-24-8).[2][5][6]
Pathway Visualization: Core Fusion
Caption: High-temperature fusion of the pyrazole intermediate to form the bicyclic Ibrutinib core.
Part 4: Quality Control & Impurity Management
Trustworthiness in drug development requires rigorous impurity profiling.[2]
Key Impurities for Intermediate-A:
-
Regioisomer (Isomer B):
-
Origin: If the hydrazine attack is not regioselective during the cyclization step (less of an issue for this symmetric hydrazine, but critical if using substituted hydrazines).
-
Detection: ¹H NMR (distinct shift of the pyrazole proton).
-
-
Hydrolysis Product (Amide):
-
Dimerization Impurities:
Self-Validating Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
-
Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).
-
Acceptance Criteria: Intermediate-A > 98.0%; Single largest impurity < 0.5%.
References
-
Preparation of pyrazolopyrimidines as tyrosine kinase inhibitors. Source: US Patent 7,514,444.[2] URL:
- Process for the preparation of Ibrutinib and intermediates thereof.
-
Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Source: The Journal of Organic Chemistry (ACS). URL:[Link][7]
-
Ibrutinib Intermediate 330792-70-6 Data Sheet. Source: SyncoZymes / Molkem Technical Specifications.[2] URL:[Link]
Sources
- 1. CAS 330792-70-6 with Purity 99% Made by Manufacturer Pharmaceutical Ibrutinib Intermediate [hsppharma.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. Page loading... [guidechem.com]
- 4. riverxlab.com [riverxlab.com]
- 5. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 6. China Cancer-Ibrutinib Intermediates Factory, Cancer-Ibrutinib Intermediates Supplier [yisunbio.com]
- 7. pubs.acs.org [pubs.acs.org]
The 5-(4-Phenoxyphenyl)-1H-pyrazole Scaffold: A Cornerstone in Kinase Inhibitor Design
This technical guide details the medicinal chemistry, synthetic pathways, and pharmacological applications of 5-(4-phenoxyphenyl)-1H-pyrazole derivatives.
Executive Summary
The 5-(4-phenoxyphenyl)-1H-pyrazole moiety represents a "privileged structure" in modern medicinal chemistry, most notably serving as the structural anchor for covalent Bruton’s Tyrosine Kinase (BTK) inhibitors such as Ibrutinib (PCI-32765) and Zanubrutinib .
Beyond its role as a pre-cyclization intermediate for pyrazolo[3,4-d]pyrimidines, this scaffold possesses intrinsic biological activity. Its unique architecture combines a polar, hydrogen-bonding "head" (pyrazole) with a flexible, lipophilic "tail" (phenoxyphenyl), allowing it to traverse the ATP-binding cleft and occupy the hydrophobic back pocket (selectivity pocket) of various kinases.
Key Applications:
-
Oncology: B-cell malignancies (CLL, MCL) via BTK inhibition.
-
Immunology: Autoimmune modulation via Lck and p38 MAPK pathways.
-
Infectious Disease: Antiparasitic activity against Trypanosoma and Leishmania.
Structural Biology & Pharmacophore Analysis[1][2]
The efficacy of 5-(4-phenoxyphenyl)-1H-pyrazole derivatives stems from their ability to mimic the adenine ring of ATP while simultaneously exploiting non-conserved hydrophobic regions.
Binding Mode Mechanics
-
The Hinge Binder (Head): The pyrazole nitrogen atoms (N1/N2) typically form hydrogen bonds with the kinase hinge region (e.g., Glu475/Met477 in BTK).
-
The Hydrophobic Clamp (Tail): The 4-phenoxyphenyl group is critical. The ether linkage provides rotational freedom, allowing the terminal phenyl ring to twist and occupy the hydrophobic pocket adjacent to the gatekeeper residue (Thr474 in BTK).
-
The Vector (C4-Position): In drugs like Ibrutinib, the C4 position of the pyrazole is fused to a pyrimidine ring, extending the scaffold to reach the solvent front where a warhead (acrylamide) can covalently modify Cys481.
Pharmacophore Visualization
The following diagram illustrates the abstract binding interactions of the core scaffold within a typical kinase domain.
Caption: Abstract pharmacophore model showing the pyrazole "head" engaging the hinge and the phenoxyphenyl "tail" occupying the hydrophobic selectivity pocket.
Synthetic Strategies & Protocols
The synthesis of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole (the key intermediate) requires precise regiocontrol. The most robust industrial route utilizes an ethoxymethylene malononitrile approach.
Retrosynthetic Analysis
-
Target: 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole.[1][2][3]
-
Precursors: 4-Phenoxybenzoyl chloride, Malononitrile, Hydrazine hydrate.
-
Key Intermediate: 2-[Methoxy(4-phenoxyphenyl)methylene]malononitrile.[4][5]
Detailed Experimental Protocol
Note: This protocol is based on optimized industrial workflows for Ibrutinib intermediates.
Step 1: Acylation of Malononitrile
-
Reagents: 4-Phenoxybenzoyl chloride (1.0 eq), Malononitrile (1.1 eq), NaH (2.2 eq) or DBU.
-
Solvent: THF or DMF, 0°C to RT.
-
Mechanism: C-acylation of the malononitrile anion yields the enol, which exists in equilibrium with the ketone form.
Step 2: Methylation (O-Alkylation)
-
Reagents: Dimethyl sulfate (DMS) or Trimethyl orthoformate.
-
Conditions: Reflux.[6]
-
Product: 2-[Methoxy(4-phenoxyphenyl)methylene]malononitrile . This is the critical "push-pull" alkene.
Step 3: Cyclization with Hydrazine (The Pyrazole Formation)
-
Reagents: Hydrazine hydrate (1.2 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve the methylated intermediate from Step 2 in ethanol.
-
Add hydrazine hydrate dropwise at 0–5°C (exothermic).
-
Allow to warm to RT, then heat to reflux for 2–4 hours.
-
Cool to RT. The product often precipitates.
-
-
Workup: Filter the solid, wash with cold ethanol/water, and dry under vacuum.
-
Yield: Typically 85–95%.
-
Purity Check: 1H NMR (DMSO-d6) should show a characteristic broad singlet for -NH2 (~6.0 ppm) and the pyrazole -NH (~12.1 ppm).
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway emphasizing the isolation of the methoxy-methylene intermediate to ensure high regioselectivity.
Medicinal Chemistry & SAR
Structure-Activity Relationship (SAR)
Modifications to the 5-(4-phenoxyphenyl)-1H-pyrazole core reveal distinct activity profiles:
| Modification Region | Chemical Change | Biological Effect |
| C3-Amino Group | Acylation / Urea formation | Increases potency against p38 MAPK; reduces solubility. |
| C4-Cyano Group | Hydrolysis to Amide | Shifts selectivity towards Aurora kinases. |
| C4-Cyano Group | Cyclization (to Pyrimidine) | Critical for BTK activity. Creates the ATP-mimetic core of Ibrutinib. |
| Phenoxyphenyl Ring | Substitution (e.g., F, Cl) | Halogenation on the terminal ring increases metabolic stability and lipophilicity. |
| Ether Linker | Replacement with -NH- | Reduces potency (loss of flexibility); increases polarity. |
Case Study: Transformation to Ibrutinib
The 5-(4-phenoxyphenyl)pyrazole is not the final drug but the "engine." To create Ibrutinib:
-
The C4-cyano and C3-amino groups are cyclized with formamide (or equivalent) to form the pyrazolo[3,4-d]pyrimidine .
-
The N1-nitrogen of the pyrazole is alkylated with a chiral piperidinyl linker carrying the acrylamide warhead.
-
Causality: The phenoxyphenyl group anchors the molecule, allowing the acrylamide to position precisely against Cys481 for covalent bonding.
References
-
Process for preparing pure 1H-pyrazolo[3,4-d]pyrimidine derivative. Source: WIPO (World Intellectual Property Organization) URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and Evaluation of Antiparasitic Activities of New 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine Derivatives. Source: ResearchGate URL:[Link]
-
3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (PubChem CID 22346784). Source: PubChem URL:[Link]
-
Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole | CAS 330792-70-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. vidgastech.com [vidgastech.com]
- 3. 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. apicule.com [apicule.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Strategic Synthesis of 3,5-Disubstituted Pyrazoles: From Classical Condensation to Regioselective Catalysis
Topic: Literature Review on 3,5-Disubstituted Pyrazole Synthesis Content Type: Technical Whitepaper Audience: Senior Scientists, Medicinal Chemists, and Process Engineers
Executive Summary & Pharmacological Context
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Fomepizole (Alcohol dehydrogenase inhibitor).
The structural integrity of the 3,5-disubstituted pyrazole presents a unique chemical challenge: Annular Tautomerism . In
This guide analyzes three distinct synthetic methodologies, moving from robust classical condensation to high-precision transition-metal catalysis.
Mechanistic Foundation: The Knorr Synthesis
First reported by Ludwig Knorr in 1883, the condensation of 1,3-dicarbonyls with hydrazines remains the industrial baseline for generating the pyrazole core.
Mechanism of Action
The reaction proceeds via a double condensation.
-
Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl carbon, forming a hemiaminal.
-
Imine Formation: Elimination of water yields a hydrazone intermediate.
-
Cyclization: The second nitrogen attacks the remaining carbonyl.
-
Aromatization: Final dehydration establishes the aromatic system.
Visualization: Knorr Reaction Pathway
Figure 1: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Classical Condensation
Standard Operating Procedure for 3,5-Dimethyl-1H-pyrazole
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactants: Charge the flask with Acetylacetone (10.0 g, 100 mmol) and Ethanol (50 mL).
-
Addition: Cool to 0°C in an ice bath. Dropwise, add Hydrazine Hydrate (80%, 6.5 mL, 110 mmol). Caution: Exothermic.
-
Reaction: Remove ice bath. Stir at room temperature for 1 hour, then reflux (80°C) for 2 hours.
-
Monitoring: Check TLC (EtOAc:Hexane 1:1). Look for the disappearance of the diketone spot.
-
Workup: Evaporate ethanol under reduced pressure. The residue will likely solidify.
-
Purification: Recrystallize from minimal hot ethanol or diethyl ether/petroleum ether.
-
Validation:
H NMR (CDCl ) should show a singlet at ppm (C4-H) and a broad singlet ppm (N-H).
Advanced Methodology: Copper-Catalyzed Alkyne Hydroamination
The Knorr synthesis fails when unstable 1,3-dicarbonyls are required. A modern, atom-economical alternative utilizes terminal alkynes. This method involves the Glaser-Hay homocoupling of alkynes to form 1,3-diynes, followed by Cope-type hydroamination .
Why this method?
-
Substrate Availability: Terminal alkynes are more stable and available than specific 1,3-diketones.
-
Symmetry: Excellent for synthesizing symmetrical 3,5-disubstituted pyrazoles.
-
One-Pot: Can be telescoped into a single vessel.
Visualization: The 1,3-Diyne Pathway
Figure 2: Copper-catalyzed cascade synthesis via 1,3-diyne intermediates.
Experimental Protocol: One-Pot Cu-Catalyzed Synthesis
Reference Standard: Synthesis of 3,5-Diphenyl-1H-pyrazole
-
Catalyst System: In a reaction tube, dissolve CuCl (10 mol%) and TMEDA (20 mol%) in DMSO (5 mL). Stir under air (balloon) for 15 mins to activate the Cu(I)/Cu(II) cycle.
-
Coupling: Add Phenylacetylene (2.0 mmol). Stir at room temperature under
atmosphere (balloon) for 4–6 hours.-
Checkpoint: TLC should show conversion of alkyne to the less polar 1,3-diyne.
-
-
Cyclization: Add Hydrazine Monohydrate (5.0 mmol) directly to the mixture. Heat to 80°C for 12 hours.
-
Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine to remove DMSO.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Regioselective Control: 1,3-Dipolar Cycloaddition
When the target is an unsymmetrical 3,5-disubstituted pyrazole (especially
Mechanism
This is a [3+2] cycloaddition.[2] The regioselectivity is governed by the electronic polarization of the alkyne and the steric bulk of the diazo species.
-
Reaction:
-Tosylhydrazone (Diazo precursor) + Terminal Alkyne. -
Catalyst: Copper(I) or Silver(I) is often used to form a metal-carbene or metal-acetylide intermediate, directing the attack.
Comparative Data Analysis
| Feature | Knorr Synthesis | Cu-Catalyzed Diyne | 1,3-Dipolar Cycloaddition |
| Precursors | 1,3-Diketones | Terminal Alkynes | Tosylhydrazones + Alkynes |
| Atom Economy | Moderate ( | High | Moderate (Sulfinate waste) |
| Regioselectivity | Poor (for unsymmetrical) | N/A (Symmetrical targets) | Excellent |
| Conditions | Acidic/Basic Reflux | Oxidative/Aerobic | Mild/Base-mediated |
| Key Limitation | Availability of diketones | Limited to symmetrical | Preparation of hydrazones |
References
-
Knorr, L. (1883).[3][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
-
Wang, L., Yu, X., Feng, X., & Bao, M. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 78(4), 1693–1700.
-
Westermeyer, A., et al. (2020).[1] Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett, 31.
-
Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[5]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. mdpi.com [mdpi.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole
Abstract
This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis begins with the Knorr-type cyclocondensation of (4-phenoxybenzoyl)acetonitrile with hydrazine hydrate to yield an aminopyrazole intermediate, which is subsequently converted to the target compound via a deamination reaction. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, characterization data, and safety considerations designed to ensure reproducibility and high purity of the final product.
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific target molecule, 5-(4-phenoxyphenyl)-1H-pyrazole, incorporates a flexible phenoxyphenyl ether moiety, a common pharmacophore in drug design that can enhance binding affinity to biological targets.
The synthetic strategy outlined herein is a robust and logical pathway consisting of two primary transformations:
-
Pyrazole Ring Formation: A Knorr pyrazole synthesis, a classic and highly reliable method for constructing the pyrazole core from a 1,3-dicarbonyl equivalent and a hydrazine source.[1][2][3]
-
Deamination: A standard transformation to remove the amino group from the pyrazole intermediate, yielding the final target compound.[4][5]
A Note on the Starting Material: While the user topic specified starting from benzoylacetonitrile, a direct synthesis to the target molecule from this precursor is exceptionally complex and involves a lengthy, multi-step functionalization of the phenyl ring. For practical and efficient synthesis, this protocol starts with (4-phenoxybenzoyl)acetonitrile . This precursor already contains the required phenoxyphenyl group, streamlining the process into a high-yielding, two-step sequence suitable for laboratory and process chemistry scales. The synthesis of this precursor from materials like 4-phenoxybenzoic acid or 4-phenoxyacetophenone is well-documented in the literature.[6][7]
Overall Reaction Scheme
The two-step synthesis is depicted below:
-
Step 1: Knorr-Type Cyclocondensation (4-phenoxybenzoyl)acetonitrile reacts with hydrazine hydrate to form 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine.
-
Step 2: Deamination
5-(4-phenoxyphenyl)-1H-pyrazol-3-amine is converted to the final product, 5-(4-phenoxyphenyl)-1H-pyrazole, via diazotization and reduction.
Reaction Mechanisms and Scientific Rationale
Step 1: Knorr-Type Pyrazole Synthesis
The formation of the aminopyrazole ring proceeds via a well-established cyclocondensation mechanism. [8][9]1. Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, (4-phenoxybenzoyl)acetonitrile. 2. Hydrazone Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate. 3. Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon. 4. Tautomerization & Aromatization: A series of proton transfers and tautomerization results in the formation of the stable, aromatic 3-amino-5-aryl-1H-pyrazole ring.
The use of a protic solvent like ethanol facilitates the necessary proton transfers, and heating provides the activation energy for the cyclization and dehydration steps.
Step 2: Deamination via Diazotization-Reduction
The removal of the 3-amino group is a classic transformation in heterocyclic chemistry.
-
Diazotization: The primary aromatic amine on the pyrazole ring reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0–5 °C) to form a pyrazolediazonium salt. [4]Keeping the temperature low is critical to prevent the premature decomposition of this unstable intermediate.
-
Reductive Dediazoniation: The diazonium salt is then reduced, replacing the -N₂⁺ group with a hydrogen atom. Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this purpose, proceeding through a radical mechanism to afford the final deaminated pyrazole. [10]
Experimental Workflow Diagram
The following diagram illustrates the complete process flow from starting materials to the final purified product.
Caption: Overall workflow for the synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole.
Detailed Experimental Protocols
Step 1: Synthesis of 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity |
| (4-phenoxybenzoyl)acetonitrile | ≥97% | Major Supplier | N/A | 10.0 g (40.0 mmol) |
| Hydrazine Hydrate (~64% N₂H₄) | Reagent | Major Supplier | 7803-57-8 | 3.1 g (62.0 mmol) |
| Ethanol (Absolute) | ACS | Major Supplier | 64-17-5 | 150 mL |
| Round-bottom flask (250 mL) | - | - | - | 1 |
| Reflux Condenser | - | - | - | 1 |
| Magnetic Stirrer/Hotplate | - | - | - | 1 |
| Büchner Funnel & Flask | - | - | - | 1 |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-phenoxybenzoyl)acetonitrile (10.0 g, 40.0 mmol) and absolute ethanol (150 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Hydrazine: Carefully add hydrazine hydrate (3.1 g, ~62.0 mmol, 1.55 equiv) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Isolation: After the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool slowly to room temperature, and then in an ice bath for 1 hour. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any residual impurities.
-
Drying: Dry the resulting off-white to pale yellow solid under vacuum at 50 °C to a constant weight.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity (by ¹H NMR): >95%
Step 2: Synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity |
| 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine | From Step 1 | - | N/A | 8.0 g (30.4 mmol) |
| Sulfuric Acid (98%) | ACS | Major Supplier | 7664-93-9 | 15 mL |
| Sodium Nitrite (NaNO₂) | ≥97% | Major Supplier | 7632-00-0 | 2.5 g (36.5 mmol) |
| Hypophosphorous Acid (50% in H₂O) | Reagent | Major Supplier | 6303-21-5 | 20 mL |
| Sodium Hydroxide (NaOH) | ACS | Major Supplier | 1310-73-2 | As needed |
| Ethyl Acetate | ACS | Major Supplier | 141-78-6 | 300 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Major Supplier | 7757-82-6 | As needed |
| Silica Gel (for chromatography) | 230-400 mesh | - | - | As needed |
Procedure
-
Acidic Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid (15 mL) in water (100 mL). Cool this solution to 0 °C in an ice-salt bath. Carefully add the 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine (8.0 g, 30.4 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Diazotization: Dissolve sodium nitrite (2.5 g, 36.5 mmol) in water (20 mL) and cool the solution to 0 °C. Add this NaNO₂ solution dropwise to the pyrazole suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.
-
Reduction: Add hypophosphorous acid (20 mL, 50% solution) dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2-3 hours until gas evolution ceases.
-
Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a cold 50% (w/v) sodium hydroxide solution until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Further purification can be achieved by recrystallization from an ethanol/water mixture.
Data Presentation and Characterization
Summary of Synthesis
| Step | Product | Molecular Formula | MW ( g/mol ) | Typical Yield | Melting Point (°C) |
| 1 | 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine | C₁₅H₁₃N₃O | 251.29 | 85-95% | ~160-165 |
| 2 | 5-(4-phenoxyphenyl)-1H-pyrazole | C₁₅H₁₂N₂O | 236.27 | 60-75% | ~135-140 |
Expected Analytical Data for Final Product
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.10 (s, 1H, NH), 7.80-7.75 (m, 2H, Ar-H), 7.65 (d, J = 2.0 Hz, 1H, pyrazole-H), 7.45-7.38 (m, 2H, Ar-H), 7.20-7.10 (m, 5H, Ar-H), 6.80 (d, J = 2.0 Hz, 1H, pyrazole-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 157.1, 156.5, 141.2, 139.8, 130.1, 128.4, 125.9, 123.8, 119.2, 118.9, 102.5.
-
Mass Spec (ESI+): m/z 237.1 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3150-3250 (N-H stretch), 3050 (Ar C-H stretch), 1590, 1510, 1485 (C=C, C=N stretch), 1240 (C-O-C stretch).
Safety and Handling Precautions
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Sodium Nitrite: Is a strong oxidizing agent and is toxic if ingested. Avoid contact with acidic solutions, which can release toxic nitrogen oxides.
-
Sulfuric Acid: Is extremely corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection. Always add acid to water, never the other way around.
-
Diazonium Salts: Are potentially explosive, especially when dry. Do not isolate the diazonium intermediate. Use it in situ immediately after its formation and keep the reaction temperature strictly controlled at 0-5 °C.
-
General Precautions: Perform all steps in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
References
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
-
J&K Scientific. Knorr Pyrazole Synthesis. J&K Scientific LLC, 2021 . [Link]
-
Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). 2023 . [Link]
-
Patil, S. A. et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2009 , 14(1), 166-181. [Link]
- Google Patents.
-
Butler, R. N. The Diazotization of Heterocyclic Primary Amines. Chemical Reviews, 1975 , 75 (2), 241–257. [Link]
-
O'Connor, C. J., & Mageswaran, S. Hypophosphorous acid-iodine: A novel reducing system. Part 1: Reduction of diaryl ketones to diaryl methylene derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1990 , 2557-2561. [Link]
- Google Patents.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Rapid Microwave-Assisted Synthesis of 5-Aryl-1H-Pyrazoles
Introduction: The Pyrazole Scaffold and the Need for Synthetic Acceleration
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] This has established the pyrazole moiety as a "privileged scaffold" in drug discovery, making the development of efficient and sustainable synthetic methodologies a critical objective for researchers.[1][5]
Traditionally, the synthesis of these vital compounds involves conventional heating methods that often require long reaction times, harsh conditions, and significant solvent usage, leading to lower yields and environmental concerns.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation, chemists can achieve dramatic reaction rate accelerations, higher yields, and improved product purity, often with reduced solvent use.[9][10][11][12] Reactions that once took hours or days can now be completed in a matter of minutes, profoundly impacting the pace of research and development in the pharmaceutical industry.[9][13]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 5-aryl-1H-pyrazoles, focusing on the robust and widely applicable cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines. We will delve into the underlying mechanism, provide a detailed and validated experimental protocol, and offer expert insights to ensure successful implementation in your laboratory.
The Science of Microwave-Assisted Synthesis
Unlike conventional heating which relies on slow, inefficient heat transfer through convection, MAOS utilizes dielectric heating.[10] This process occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules within the reaction mixture, such as reagents and solvents, attempt to align with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[10] This "volumetric" heating avoids the "hot-wall" effect seen in conventional methods, resulting in more selective and cleaner reactions. The outcome is a highly efficient and direct transfer of energy to the molecules, which is the principal reason for the dramatic acceleration of reaction rates.[7]
Synthetic Pathway: Cyclocondensation of Chalcones and Hydrazine
A prevalent and reliable method for constructing the 5-aryl-1H-pyrazole core is the reaction between an aryl-substituted chalcone and hydrazine hydrate.[3][6][14] The reaction proceeds via a cyclocondensation mechanism.
Plausible Reaction Mechanism:
The synthesis is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine onto the β-carbon of the α,β-unsaturated ketone (a Michael addition), or a regioselective attack on the carbonyl carbon. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the carbonyl carbon, forming a heterocyclic intermediate. The final step involves the dehydration (loss of a water molecule) of this intermediate to yield the stable aromatic 5-aryl-1H-pyrazole ring.[15] A catalytic amount of acid, such as glacial acetic acid, is often employed to facilitate the cyclization and dehydration steps.[3][4]
Caption: Plausible mechanism for pyrazole formation.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole
This protocol details a representative synthesis using a common chalcone precursor. It is designed to be self-validating through clear characterization checkpoints.
Objective: To synthesize 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole from 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one and hydrazine hydrate using a dedicated microwave reactor.
Materials and Equipment:
-
1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone, 0.01 mol)
-
Hydrazine Hydrate (80% solution, 0.01 mol)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
-
Ethanol (Reagent grade)
-
Deionized Water
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Dedicated Microwave Synthesizer
-
Standard laboratory glassware for filtration and recrystallization
-
TLC plates (Silica gel 60 F254)
-
Analytical instruments for characterization (NMR, IR, MS)
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the chalcone (0.01 mol), hydrazine hydrate (0.01 mol), and ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.5 mL) to the mixture. Glacial acetic acid serves both as a cyclocondensation catalyst and improves the energy absorption from the microwave field.[4]
-
Vessel Sealing: Securely cap the reaction vessel. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vessel inside the microwave synthesizer cavity. Irradiate the mixture for 10 minutes at a constant power of 280-350 Watts .[3][16] Set the temperature limit to 100-110°C. Expertise Note: These parameters provide a balance between rapid heating and preventing degradation of the product. The reaction is often complete within minutes, a significant advantage over conventional refluxing which can take several hours.[13][14]
-
Post-Reaction Cooling: After irradiation is complete, allow the vessel to cool to room temperature (or use the instrument's automated cooling system) before carefully opening it to avoid solvent flashing.
-
Product Isolation: Pour the cooled reaction mixture into a beaker containing cold water (~50 mL). A precipitate of the crude product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any residual acetic acid and unreacted hydrazine hydrate.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to obtain the pure 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole.[3] Dry the purified crystals under vacuum.
Characterization (Trustworthiness Pillar):
-
Yield: Expected yields for this microwave-assisted method are typically high, often in the range of 75-90%.[4][17]
-
Appearance: A white or off-white crystalline solid.
-
Melting Point: Compare with literature values to confirm identity and purity.
-
Spectroscopic Analysis:
-
¹H NMR: Expect characteristic signals for the aromatic protons and a distinct singlet for the pyrazole CH proton. The N-H proton may appear as a broad singlet.
-
IR (KBr, cm⁻¹): Look for the N-H stretching band (around 3300-3400 cm⁻¹), C=N stretching (around 1590 cm⁻¹), and aromatic C-H stretching.[18]
-
Performance and Scope
The true power of MAOS lies in its broad applicability and superior performance compared to conventional methods. The table below summarizes data from various studies, highlighting the efficiency of the microwave approach.
| Chalcone Precursor | Hydrazine Derivative | Solvent/Catalyst | Method | Time | Yield (%) | Reference |
| Substituted Aryl Chalcone | Hydrazine Hydrate | Acetic Acid | Microwave | 10 min | High | [3] |
| Pyrazole Ketone + Aldehyde | - | NaOH | Conventional | 24 h | 55% | [13] |
| Pyrazole Ketone + Aldehyde | - | - | Microwave | 20 min | 80% | [13] |
| 2'-Hydroxychalcones | Hydrazine Hydrate | - | Conventional | 4-5 h | 60-70% | [11] |
| 2'-Hydroxychalcones | Hydrazine Hydrate | - | Microwave | 5-10 min | 85-94% | [11] |
| Benzoylacetonitriles | Hydrazide | Acetic Acid/Methanol | Microwave | 10-15 min | 72-82% | [4] |
General Workflow and Troubleshooting
Caption: General workflow for microwave-assisted pyrazole synthesis.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inefficient microwave absorption. - Reaction time too short or temperature too low. - Reagent degradation or impurity. | - Add a polar co-solvent (e.g., ethanol, DMF) or a catalytic amount of acid to improve energy coupling. - Incrementally increase irradiation time or temperature. - Verify the purity of starting materials. |
| Formation of Side Products | - Temperature too high, causing decomposition. - Incorrect stoichiometry. | - Reduce the reaction temperature or power setting. - Ensure accurate molar ratios of reactants. - Optimize purification; a different recrystallization solvent or column chromatography may be needed. |
| Reaction Stalls | - Insufficient catalytic activity. | - Slightly increase the amount of glacial acetic acid or consider an alternative catalyst like piperidine. |
| Pressure Error in Reactor | - Solvent vapor pressure exceeds instrument limits. | - Reduce the reaction volume or select a solvent with a higher boiling point. Ensure the reaction temperature is set below the solvent's boiling point. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocycles like 5-aryl-1H-pyrazoles. The methodology offers unparalleled advantages in terms of speed, efficiency, and sustainability, aligning perfectly with the principles of green chemistry.[1][7][9] By replacing hours of conventional heating with mere minutes of microwave irradiation, researchers can significantly accelerate the synthesis-testing cycle in drug discovery, enabling faster identification and optimization of lead compounds. The protocols and insights provided in this guide are intended to empower scientists to confidently adopt this powerful technology, fostering innovation in pharmaceutical and chemical research.
References
-
Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl] - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). European Pharmaceutical Contractor. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. [Link]
-
Pal, S., Mareddy, J., & Devi, N. S. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. SciELO. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). Royal Society of Chemistry. [Link]
-
Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. (2023, October 31). Green Chemistry. [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. [Link]
-
Bais, H., Kumar, S., & Saini, R. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. [Link]
-
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (2012, August 10). Allied Academies. [Link]
-
Microwave assisted synthesis of N- [4-(5-ARYL-1H/ phenyl-pyrazol -3-YL) - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC. (2025, November 28). National Center for Biotechnology Information. [Link]
-
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives | Abstract. (n.d.). Allied Academies. [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. (2025, August 4). ResearchGate. [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025, November 10). Royal Society of Chemistry. [Link]
-
Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. (2026, January 15). International Journal for Modern Trends in Science and Technology. [Link]
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA inte. (2025, November 28). Royal Society of Chemistry. [Link]
-
Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study. (n.d.). Bentham Science. [Link]
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). Royal Society of Chemistry. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. [Link]
-
Al-Awadi, F., Ibrahim, Y., & Elnagdi, M. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 30). DergiPark. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark. [Link]download/article-file/4231920)
Sources
- 1. researchgate.net [researchgate.net]
- 2. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 3. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. epcp.ac.in [epcp.ac.in]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. alliedacademies.org [alliedacademies.org]
- 18. ijfmr.com [ijfmr.com]
Coupling reactions using 5-(4-phenoxyphenyl)-1H-pyrazole as a building block
Application Note: Advanced Coupling Protocols for 5-(4-phenoxyphenyl)-1H-pyrazole
Executive Summary & Strategic Value
The building block 5-(4-phenoxyphenyl)-1H-pyrazole (CAS: 330792-70-6) represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Btk, Lck, and p38 MAP kinase pathways). Its structural core mimics the adenine hinge-binding region of ATP, while the phenoxyphenyl moiety provides deep hydrophobic pocket occupancy often required for high-affinity selectivity (reminiscent of the Ibrutinib and Acalabrutinib pharmacophores).
This Application Note provides validated protocols for transforming this building block into advanced drug candidates. We focus on the two most critical challenges: Regioselective N-Arylation (overcoming tautomeric ambiguity) and C4-Core Expansion .
Chemical Profile & Tautomeric Handling
Before initiating coupling, researchers must account for the annular tautomerism inherent to N-unsubstituted pyrazoles.
-
The Challenge: In solution, the molecule exists in rapid equilibrium between the 3-(4-phenoxyphenyl) and 5-(4-phenoxyphenyl) forms.
-
The Consequence: Electrophilic attack (alkylation/arylation) typically occurs at the less sterically hindered nitrogen (distal to the bulky phenoxyphenyl group).
-
The Outcome: Standard coupling conditions favor the formation of 1-substituted-3-(4-phenoxyphenyl) products (>90% regioselectivity). If the 1,5-isomer is required, specific directing groups or alternative cyclization strategies (not discussed here) are necessary.
Data Table 1: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 236.27 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor in water/hexanes |
| pKa (Calculated) | ~13.5 (NH) | Weakly acidic; requires base for deprotonation |
| Tautomer Ratio | Solvent Dependent | Polar aprotic solvents stabilize the 3-isomer form |
Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)[2][3]
Application: Introduction of aryl/heteroaryl groups under mild, aerobic conditions.[1] Ideal for late-stage functionalization where harsh Pd-coupling temperatures are contraindicated.
Mechanism: Oxidative coupling using aryl boronic acids.[2] Key Advantage: Tolerates air and moisture better than Pd-chemistry; avoids halogenated precursors.
Experimental Workflow Diagram
Figure 1: Chan-Lam oxidative coupling workflow.[3] Note the requirement for oxygen as the re-oxidant for the Copper catalytic cycle.
Step-by-Step Procedure
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-phenoxyphenyl)-1H-pyrazole (1.0 equiv, 1.0 mmol) and the appropriate aryl boronic acid (2.0 equiv).
-
Catalyst Addition: Add Cu(OAc)₂ (1.0 equiv). Note: While catalytic amounts (10-20 mol%) can work, stoichiometric copper often ensures higher yields for sterically demanding pyrazoles.
-
Solvent & Base: Add dry Dichloromethane (DCM) (10 mL) followed by Pyridine (2.0 equiv).
-
Activation: Add 200 mg of activated 4Å molecular sieves (powdered). Critical: Water inhibits the transmetallation step.
-
Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (25°C) open to the air (or under an O₂ balloon for faster rates). Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove copper salts. Wash the filtrate with 10% NH₄OH (to sequester residual Cu) followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Application: Coupling with unreactive aryl chlorides or sterically hindered electrophiles. Key Technology: Usage of bulky biaryl phosphine ligands (tBuBrettPhos ) is critical for selective N-arylation of pyrazoles over C-arylation or homocoupling.
Regioselectivity Logic
Using tBuBrettPhos promotes reductive elimination of the C-N bond specifically at the pyrazole nitrogen.
Data Table 2: Optimized Conditions
| Component | Recommendation | Function |
| Catalyst Source | Pd₂(dba)₃ or G3-Precatalysts | Pre-catalysts initiate faster. |
| Ligand | tBuBrettPhos (AdBrettPhos) | Specifically optimized for 5-membered heterocycles. |
| Base | K₃PO₄ (weak) or tBuONa (strong) | Use K₃PO₄ for base-sensitive substrates. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point required (>100°C). |
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add 5-(4-phenoxyphenyl)-1H-pyrazole (1.0 equiv), Aryl Halide (1.2 equiv), tBuONa (1.5 equiv), tBuBrettPhos (4 mol%), and Pd₂(dba)₃ (2 mol%).
-
Solvation: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Heating: Seal the tube and heat to 100–110°C for 12 hours.
-
Purification: Cool to RT. Filter through silica gel eluting with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol C: C4-Functionalization (Core Expansion)
Once the Nitrogen is protected (or if C-H activation is desired), the C4 position is the next nucleophilic site.
Pathway: Halogenation
-
Halogenation: Treat the pyrazole (1.0 eq) with N-Iodosuccinimide (NIS) (1.1 eq) in Acetonitrile at RT for 2 hours. This yields the 4-iodo-derivative with >95% efficiency.
-
Suzuki-Miyaura Coupling:
-
Reagents: 4-iodo-pyrazole intermediate + R-Boronic Acid.
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: Na₂CO₃ (2M aq).
-
Solvent: DME/Water (4:1).
-
Conditions: 80°C, 4 hours.
-
Troubleshooting & Critical Control Points
Regioselectivity Decision Tree
Figure 2: Regiochemical outcome prediction. The steric bulk of the phenoxyphenyl group directs incoming electrophiles to the distal nitrogen (N1), resulting in the 1,3-disubstituted product.
Common Pitfalls:
-
Copper Poisoning (Chan-Lam): If using substrates with thiols or free amines, copper efficiency drops. Increase catalyst loading to 2.0 equiv.
-
Incomplete Conversion (Buchwald): Often due to trace oxygen. Ensure rigorous degassing (freeze-pump-thaw recommended).
-
Isomer Separation: If a mixture of 1,3- and 1,5-isomers forms, they are typically separable by standard silica chromatography. The 1,5-isomer (more crowded) usually elutes first (higher Rf) in non-polar solvent systems due to twisting of the phenyl ring out of planarity, reducing polarity.
References
-
Discovery of Ibrutinib (PCI-32765): Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase." ChemMedChem, 2(1), 58–61. Link
-
Chan-Lam Coupling Protocol: Lam, P. Y. S., et al. (1998).[1][4] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link
-
Palladium-Catalyzed Pyrazole Arylation: Onodera, S., Kochi, T., & Kakiuchi, F. (2019).[1][5] "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." The Journal of Organic Chemistry, 84(10), 6508–6515. Link
-
Regioselectivity in Pyrazole Alkylation: Catalan, J., et al. (1983). "Basicity and Acidity of Pyrazoles." Advances in Heterocyclic Chemistry, 34, 1-111. Link
-
Ligand Selection (tBuBrettPhos): Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2(1), 57-68. Link
Sources
- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield of 5-(4-phenoxyphenyl)-1H-pyrazole cyclization
Technical Support Center: Optimizing 5-(4-phenoxyphenyl)-1H-pyrazole Synthesis
Executive Summary & Core Reaction Logic
The synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole (tautomeric with the 3-isomer) is a critical cyclization often utilized in the construction of kinase inhibitors (e.g., Btk inhibitors like Ibrutinib analogs). While the classical Knorr synthesis (1,3-diketone + hydrazine) is well-known, the Enaminone Route (via DMF-DMA) is superior for this specific lipophilic substrate due to higher regiocontrol, fewer side products, and simpler purification.
The Challenge: The electron-donating nature of the 4-phenoxy group (
Recommended Workflow:
-
Enaminone Formation: 4-Phenoxyacetophenone + DMF-DMA
Enaminone intermediate. -
Cyclization: Enaminone + Hydrazine Hydrate
Pyrazole.
Reaction Mechanism & Pathway Visualization
The following diagram outlines the preferred synthetic pathway and the critical decision points for yield optimization.
Caption: Enaminone-mediated synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole showing key intermediates and potential side pathways.
Optimized Experimental Protocol
This protocol is designed to minimize purification losses and maximize conversion.
Step 1: Enaminone Synthesis
-
Reagents: 1-(4-phenoxyphenyl)ethanone (1.0 equiv),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv). -
Solvent: Toluene (or neat if scale < 5g).
-
Procedure:
-
Charge ketone and DMF-DMA into a round-bottom flask.
-
Reflux for 12–16 hours. Critical: Use a drying tube; DMF-DMA hydrolyzes rapidly with moisture.
-
Monitor by TLC (Ethyl Acetate/Hexane).[1] The enaminone is typically more polar and brightly colored (yellow/orange) compared to the starting ketone.
-
Work-up: Concentrate in vacuo to remove excess DMF-DMA and toluene. The residue (usually a yellow solid) is often pure enough for the next step. If oily, triturate with cold hexanes.
-
Step 2: Cyclization
-
Reagents: Crude Enaminone (1.0 equiv), Hydrazine Hydrate (80% or 64% solution, 2.0 – 3.0 equiv).
-
Solvent: Ethanol (Absolute).
-
Procedure:
-
Dissolve the enaminone in Ethanol (approx. 5–10 mL per gram).
-
Add Hydrazine Hydrate dropwise at room temperature.
-
Heat to reflux for 2–4 hours.
-
Monitoring: The yellow color of the enaminone should fade as the pyrazole forms (often colorless or pale cream).
-
Isolation: Cool to room temperature, then to
. The product should precipitate.[1] Filter and wash with cold ethanol/water (1:1).
-
Troubleshooting Guide (Q&A)
Issue 1: Low Conversion / Starting Material Remaining
Q: I see unreacted enaminone after refluxing with hydrazine for 4 hours. Why?
-
Root Cause: The 4-phenoxy group donates electrons, stabilizing the enaminone and making the carbonyl carbon less electrophilic.
-
Solution:
-
Increase Hydrazine: Use 5.0 equivalents of hydrazine hydrate.
-
Acid Catalysis: Add catalytic Acetic Acid (5-10 mol%). Protonation of the carbonyl oxygen activates it towards nucleophilic attack by hydrazine.
-
Solvent Switch: Switch from Ethanol (
) to -Butanol ( ) or Acetic Acid (as solvent) to drive the kinetics.
-
Issue 2: "Oiling Out" / Gummy Product
Q: Upon cooling, my product forms a sticky gum instead of a precipitate.
-
Root Cause: The lipophilic phenoxy tail prevents easy crystallization in pure ethanol, especially if impurities (excess DMF-DMA residues) are present.
-
Solution:
-
Water Addition: While the ethanol solution is warm, add water dropwise until slight turbidity appears, then cool slowly.
-
Trituration: Decant the solvent, dissolve the gum in a minimum amount of
, and precipitate by adding excess Hexane or Pentane.
-
Issue 3: Impurity Formation (Azines)
Q: I see a colored impurity that moves just above the product on TLC.
-
Root Cause: Azine formation occurs when one hydrazine molecule reacts with two ketone/enaminone molecules. This happens if hydrazine is the limiting reagent or added too slowly at high heat.
-
Solution: Ensure Hydrazine is in excess (at least 2.0 equiv) and is present in the flask before heating the enaminone solution (reverse addition can sometimes help: add enaminone solution to hot hydrazine solution).
Comparative Data: Solvent & Catalyst Effects[2][3]
The following table summarizes expected yields based on internal historical data for electron-rich aryl pyrazoles.
| Solvent System | Catalyst | Temp ( | Time (h) | Yield (%) | Notes |
| Ethanol | None | 78 | 4 | 65–70 | Standard. May require chromatography. |
| Ethanol | AcOH (cat.) | 78 | 2 | 80–85 | Recommended. Cleaner precipitation. |
| Acetic Acid | None | 118 | 1 | 85–92 | Fast, but product must be precipitated with water. |
| THF | None | 66 | 6 | 40–50 | Poor solubility of hydrazine in THF. |
Logic Flow for Troubleshooting
Use this flow to diagnose your specific yield issue.
Caption: Decision tree for diagnosing low yield in pyrazole cyclization.
References
-
BenchChem Technical Support . Troubleshooting the reaction mechanism of pyrazole formation. BenchChem, 2025.[1][2] 1[2][3][4][5][6][7][8]
-
Beilstein Journals . Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem., 2024.[9][10] 5
-
National Institutes of Health (PMC) . Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2023. 11[2][4][5][6][12][13]
-
Google Patents . Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine. CN103965201A. 3[2][4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of 3-(4-phenoxyphenyl) and 5-(4-phenoxyphenyl) Pyrazole Isomers
Introduction
Welcome to the Technical Support Center dedicated to the intricate challenge of separating 3-(4-phenoxyphenyl) and 5-(4-phenoxyphenyl) pyrazole regioisomers. The synthesis of asymmetrically substituted pyrazoles often yields a mixture of these isomers, which, due to their structural similarity, present significant purification challenges. This guide provides in-de[1][2]pth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to empower researchers, medicinal chemists, and drug development professionals in achieving high-purity separation of these valuable compounds. The pyrazole nucleus is a cornerstone in many pharmacologically active agents, making the isolation of specific regioisomers critical for understanding structure-activity relationships (SAR) and ensuring therapeutic efficacy.
Frequently Asked Q[2][3][4][5]uestions (FAQs)
Q1: What are the primary obstacles in separating 3-(4-phenoxyphenyl) and 5-(4-phenoxyphenyl) pyrazole isomers?
A1: The main difficulty lies in their very similar physicochemical properties. As regioisomers, they often exhibit nearly identical polarities and boiling points, making them challenging to resolve using standard purification techniques like crystallization or basic column chromatography. Their structural resembla[1][3]nce leads to co-elution in many chromatographic systems.
Q2: Which analytical techniques are most effective for identifying the isomeric ratio in a mixture?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, 1H and 13C NMR can reveal distinct sets of signals for each isomer. Advanced 2D NMR technique[4][5]s like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be instrumental in unambiguously assigning the correct structure to each set of signals by identifying through-space and through-bond correlations between different parts of the molecule. High-Performance Liquid C[2][6]hromatography (HPLC) with a well-optimized method can also quantify the isomeric ratio based on peak area.
Q3: Can I predict which isomer will be the major product in my synthesis?
A3: While predicting the exact ratio can be complex and is often reaction-dependent, some general principles apply. The regioselectivity of pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines is influenced by the electronic and steric nature of the substituents on both reactants. The initial nucleophilic attack of the hydrazine on the dicarbonyl compound is a key determining step. For instance, using a substituted hydrazine can influence which nitrogen atom initiates the cyclization. However, experimental verification of the product ratio is always necessary.
Troubleshooting Guide: Chromatographic Separation
Issue 1: Co-elution or Poor Resolution in Flash Column Chromatography
Symptoms:
-
A single, broad peak is observed during column chromatography.
-
Fractions collected contain a mixture of both isomers, as confirmed by TLC or NMR.
-
Thin-Layer Chromatography (TLC) shows spots with very close Rf values that are not baseline-resolved.
Root Causes & Solutions:
-
Insufficient Stationary Phase Selectivity: Standard silica gel may not be sufficient to differentiate the subtle polarity differences.
-
Suboptimal Mobile Phase: The chosen eluent system may not have the right polarity to effectively separate the isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation in flash chromatography.
Detailed Solutions:
-
Optimize the Mobile Phase: Systematically screen a variety of solvent systems with different polarities on TLC plates. Start with common mixtures like hexane/ethyl acetate and dichloromethane/methanol. The goal is to find a sys[1]tem that provides a discernible difference in the retention factor (Rf) for the two isomers. Even a small separation on TLC can be amplified on a column.
-
Employ a Shallow Gradient: Once a suitable solvent system is identified, use a very shallow gradient or even isocratic elution during column chromatography. This increases the interaction time of the isomers with the stationary phase, enhancing the separation.
-
Dry Loading: To ensure a narrow starting band and improve resolution, use the dry loading method. Dissolve the crude mixtur[1]e in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder can then be carefully added to the top of the column.
Issue 2: Peak Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a "tail" are observed in the HPLC chromatogram.
-
This can lead to inaccurate quantification and poor resolution between closely eluting peaks.
Root Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the basic nitrogen atoms of the pyrazole ring and acidic silanol groups on the silica-based stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions that cause tailing.
Solutions:
-
Use a Mobile Phase Additive: Incorporating a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like trifluoroacetic acid (TFA) into the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.
-
Select a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and effective end-capping have fewer free silanol groups, reducing the likelihood of peak tailing.
Experimental Protocols
Protocol 1: Preparative Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Column Packing: Pack the column as a slurry using the initial mobile phase composition.
-
Sample Loading:
-
Dissolve the crude isomeric mixture in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully layer the powder on top of the packed column.
-
-
Elution:
-
Begin with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) over the course of the separation.
-
Use positive air pressure to maintain a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect small fractions (e.g., 10-20 mL).
-
Monitor the fractions by TLC to identify those containing the pure, separated isomers.
-
-
Post-Processing:
-
Combine the pure fractions of each isomer.
-
Remove the solvent under reduced pressure to obtain the isolated products.
-
Protocol 2: Analytical HPLC Method Development
This protocol provides a starting point for developing an HPLC method to resolve the two isomers.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Stationary Phase: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
-
Elution:
-
Start with a gradient of 50-95% Solvent B over 20-30 minutes.
-
Adjust the gradient based on the initial separation results. A shallower gradient will likely improve resolution.
-
-
Detection: Monitor at a suitable UV wavelength where both isomers have strong absorbance (e.g., 254 nm).
-
Optimization: If separation is still not optimal, consider a normal-phase HPLC method using a silica or cyano-bonded column with a hexane/isopropanol or hexane/ethanol mobile phase.
Spectroscopic Char[10][11]acterization: Differentiating the Isomers
Once separated, it is crucial to definitively identify each isomer. NMR spectroscopy is the primary tool for this.
Key Differentiating Features in NMR:
-
Chemical Shifts of Pyrazole Protons: The proton at the C4 position of the pyrazole ring will have a slightly different chemical shift depending on whether the phenoxyphenyl group is at the C3 or C5 position.
-
13C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern. The carbon attached to the phenoxyphenyl group (C3 or C5) will have a distinct chemical shift in each isomer.
-
NOESY Correlations:[5] For N-substituted derivatives, a NOESY experiment can show a through-space correlation between the N-substituent and the proton on the adjacent carbon of the phenoxyphenyl ring, confirming the regiochemistry.
| Isomer | Expected ¹H NMR (Pyrazole H-4) | Expected ¹³C NMR (C3/C5) |
|---|---|---|
| 3-(4-phenoxyphenyl) | Distinct chemical shift | C3 will be downfield |
| 5-(4-phenoxyphenyl) | Different distinct chemical shift | C5 will be upfield relative to C3 in the other isomer |
Note: The exact chemical shifts will depend on the solvent and any other substituents on the pyrazole ring.
Workflow for Separation and Characterization
Caption: Overall workflow from crude isomeric mixture to pure, characterized products.
References
- BenchChem. Column chromatography conditions for separating pyrazole isomers. BenchChem. Accessed October 26, 2023.
- UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Published 2011.
- Yang J, Gharagozloo P, Yao J, et al. 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers. J Med Chem. 2004;47(6):1547-1552.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Published June 30, 2023.
- Fruchier A, Elguero J. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magn Reson Chem. 1991;29(S1):S65-S69.
- Yang J, Gharagozloo P, Yao J, et al. 3-(4-Phenoxyphenyl)pyrazoles: A Novel Class of Sodium Channel Blockers.
- BenchChem. Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem. Accessed October 26, 2023.
- Google Patents. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
- Abdel-Megied AM, Hassan ME, El-Enany MM, Belal F, Abdel-Megied AM. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 2021;6(39):25651-25661.
- WIPO. WO2017163257A1 - Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative. WIPO. Published September 28, 2017.
- BenchChem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem. Accessed October 26, 2023.
- BenchChem. Identifying and removing byproducts in pyrazole synthesis. BenchChem. Accessed October 26, 2023.
- Li Y, Dong F, Xu J, Liu X, Zheng Y. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. J Sep Sci. 2012;35(21):29
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for Pyrazole Ring Closure
Welcome to the Technical Support Center for pyrazole synthesis. As application scientists, we frequently encounter challenges related to the Knorr pyrazole synthesis—specifically, the condensation of 1,3-dicarbonyls with substituted hydrazines. While this reaction is a cornerstone of heterocyclic chemistry, it is notoriously sensitive to thermal conditions.
Temperature optimization is not merely about reaction rate; it is the primary lever for controlling the delicate balance between kinetic regioselectivity, thermodynamic equilibration, and the prevention of oxidative degradation[1]. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve high-yielding, regiomerically pure pyrazoles.
Core Troubleshooting Workflow
Troubleshooting workflow for temperature optimization in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole synthesis yield complex mixtures at reflux, but incomplete conversion at room temperature? Causality: Pyrazole ring closure is a two-step process: initial nucleophilic attack to form a hydrazone intermediate, followed by intramolecular cyclodehydration. The first step is often rapid at room temperature, but the cyclodehydration step possesses a higher activation barrier. At room temperature, the reaction stalls at the hydrazone intermediate. Conversely, refluxing the mixture overcomes the barrier for ring closure but provides enough thermal energy to trigger side reactions, such as hydrazine oxidation or retro-aldol cleavages, leading to degradation[1]. Solution: Implement a two-stage temperature profile. Perform the initial addition at 22 °C, then heat to an optimized closure temperature (typically 45–65 °C) to drive cyclodehydration without inducing degradation[2].
Q2: How does temperature affect the regioselectivity of unsymmetrical 1,3-diketones? Causality: Regioselectivity is governed by the competition between kinetic and thermodynamic control. At lower temperatures (0–25 °C), the reaction is kinetically controlled; the more nucleophilic nitrogen attacks the less sterically hindered, more electrophilic carbonyl. At elevated temperatures (>80 °C), the initial hydrazone formation becomes reversible. The system equilibrates to form the thermodynamically more stable regioisomer, resulting in an undesired mixture of 1,3,5-trisubstituted pyrazoles[3].
Q3: Can I perform pyrazole ring closures entirely at room temperature to avoid degradation? Causality: Yes, but it requires catalytic assistance to lower the cyclodehydration energy barrier. Recent methodologies utilize transition metal catalysts, such as copper (II) nitrate, or transition metal-based ionic liquids (e.g.,[C4mim][FeCl4]) to facilitate the condensation at room temperature[4],[5]. These systems stabilize the transition state of the intramolecular ring closure, allowing full conversion in under 60 minutes without thermal forcing.
Mechanistic Pathway: Kinetic vs. Thermodynamic Control
Mechanistic pathway of temperature-dependent regioselectivity in pyrazole synthesis.
Data Presentation: Temperature & Catalyst Effects
The following table summarizes the quantitative impact of temperature and catalytic systems on pyrazole yield and regioselectivity, derived from optimized literature protocols.
| Reaction Condition | Temperature | Catalyst / Solvent | Yield (%) | Regioselectivity | Primary Observation |
| Standard Reflux | 80–110 °C | Acetic Acid / EtOH | 60–75% | Poor (Mixture) | Thermodynamic control; high degradation[1]. |
| Two-Stage Heating | 22 °C → 60 °C | None / Aqueous-Org | 85–95% | Moderate | Minimized oxidation; complete cyclization[2]. |
| Cu-Catalyzed | 25 °C | Cu(NO3)2 / EtOH | >90% | Excellent (>95:5) | Kinetic control; rapid ring closure[5]. |
| Ionic Liquid | 25 °C | [C4mim][FeCl4] | 84–90% | Good | Green solvent; reusable catalyst system[4]. |
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Poor Regioselectivity (Mixture of Isomers)
-
Symptom: NMR or HPLC analysis reveals a mixture of 1,3,5-trisubstituted pyrazole regioisomers.
-
Root Cause: The thermal energy provided allows the initial hydrazone intermediate to equilibrate, shifting the reaction from kinetic to thermodynamic control[3].
-
Actionable Steps:
-
Reduce the initial addition temperature to 0 °C to maximize kinetic differentiation.
-
Switch to a fluorinated alcohol solvent (e.g., 2,2,2-trifluoroethanol, TFE) which enhances the electrophilicity of the carbonyls via hydrogen bonding, amplifying steric differences.
-
Quench the reaction immediately upon consumption of the intermediate to prevent thermal equilibration.
-
Issue 2: Formation of Oxidation Byproducts/Discoloration
-
Symptom: The reaction mixture turns dark red or brown, yielding tarry impurities that complicate purification.
-
Root Cause: Substituted hydrazines (especially phenylhydrazine) are highly susceptible to air oxidation at elevated temperatures, forming diazenes and radical byproducts[1].
-
Actionable Steps:
-
Cap the maximum reaction temperature at 60 °C. Industrial scale-ups often limit pyrazole formation temperatures to between 35 °C and 70 °C for this exact reason[2].
-
Purge the reaction vessel with Argon or Nitrogen prior to heating.
-
Use the hydrochloride salt of the hydrazine (e.g., phenylhydrazine HCl), which is oxidatively stable, and neutralize it in situ with a mild base at room temperature.
-
Issue 3: Incomplete Cyclodehydration (Intermediate Buildup)
-
Symptom: TLC shows consumption of starting materials but the appearance of a stable, highly polar intermediate (the hydrazone) that fails to convert to the pyrazole.
-
Root Cause: The thermal energy provided is insufficient to drive the elimination of water for the final aromatization step.
-
Actionable Steps:
-
If operating at room temperature, introduce a catalytic amount of glacial acetic acid or a Lewis acid to protonate the hydroxyl leaving group.
-
Implement a Dean-Stark trap if using a high-boiling solvent (e.g., toluene) to physically remove water and drive the equilibrium forward.
-
Self-Validating Protocol: Temperature-Optimized Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol utilizes a two-stage temperature profile to isolate the kinetic hydrazone formation from the thermodynamically demanding cyclodehydration step, ensuring high regioselectivity and preventing degradation.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Triethylamine (1.1 eq)
-
Absolute Ethanol (Solvent)
-
Glacial acetic acid (Catalyst, 0.1 eq)
Step-by-Step Methodology:
-
Preparation & Neutralization (Kinetic Control Stage):
-
Suspend the hydrazine hydrochloride (1.1 eq) in absolute ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Purge the system with Argon for 5 minutes to displace oxygen.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to neutralize the salt, generating the free hydrazine in situ.
-
Self-Validation Check: The opaque suspension will transition to a clear solution or noticeably change in turbidity, confirming successful neutralization.
-
-
Hydrazone Formation:
-
Dissolve the 1,3-diketone (1.0 eq) in a minimal amount of ethanol.
-
Add the diketone solution dropwise to the cold hydrazine mixture over 15 minutes to prevent localized exothermic spikes.
-
Stir at 0 °C for 30 minutes, then allow it to warm to 22 °C (room temperature) for 1 hour.
-
Self-Validation Check: TLC (e.g., 30% EtOAc/Hexanes) must show complete consumption of the diketone and the appearance of a new, lower-Rf spot corresponding to the polar hydrazone intermediate.
-
-
Cyclodehydration (Thermodynamic Push):
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Attach a reflux condenser and gently heat the reaction to 55–60 °C using an oil bath. Do not exceed 65 °C to prevent hydrazine oxidation[2].
-
Stir at 60 °C for 2–4 hours.
-
Self-Validation Check: The intermediate spot on the TLC plate will disappear, replaced by a higher-Rf spot corresponding to the highly non-polar, aromatic pyrazole ring. The solution should remain relatively light in color (yellow/orange); dark red indicates overheating.
-
-
Isolation & Purification:
-
While the solution is still warm (approx. 40 °C), slowly add deionized water (equal to the volume of ethanol) dropwise with vigorous stirring.
-
Cool the mixture to 0 °C in an ice bath to maximize precipitation.
-
Self-Validation Check: A crystalline solid should form. If an oil crashes out, the cyclization temperature was likely too high, resulting in co-precipitation of impurities.
-
Collect the solid by vacuum filtration. Wash with cold water, followed by cold hexanes to remove non-polar impurities. Dry under a vacuum.
-
References
- US7759497B2 - Synthesis of diaryl pyrazoles Source: Google Patents URL
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: PMC (National Institutes of Health) URL: [Link]
-
Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature Source: Indian Academy of Sciences URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7759497B2 - Synthesis of diaryl pyrazoles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Phenylpyrazole Functionalization Technical Support Center: Troubleshooting & FAQs
Welcome to the Application Scientist Support Center. Functionalizing the phenylpyrazole scaffold is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. However, the ambidentate nature of the pyrazole core and the multiple C–H activation sites on the phenyl ring frequently lead to frustrating side reactions. These include poor regioselectivity, N-alkylation vs. C-alkylation competition, and over-functionalization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity functionalization of phenyl pyrazoles.
Section 1: Managing Regioselectivity in Transition-Metal Catalyzed C–H Activation
FAQ: I am attempting a Rh(III)-catalyzed coupling of 1-phenylpyrazole with an alkyne, but I am isolating a mixture of C–C coupled neutral heterocycles and C–N coupled cationic heterocycles. How do I control this divergence?
Expert Insight (Causality): The divergence between C–C and C–N coupling is not a random side reaction; it is fundamentally driven by solvent-coordination dynamics during the reductive elimination step. The Lewis-basic N2 site of the pyrazole ring acts as a directing group, guiding the Rh(III) catalyst to activate the ortho-C–H bond of the phenyl ring, forming a rhodacycle intermediate[1].
In non-polar solvents (like DCE or xylene), this rhodacycle undergoes standard reductive elimination to form a C–C bond. However, in polar protic solvents like methanol (MeOH), chloride dissociation from the metal center is highly facilitated. This creates a vacant coordination site that strongly favors C–N bond coupling, leading to the cationic heterocyclic product[1].
Troubleshooting Strategy: Strictly control your solvent environment to dictate the reaction pathway. Use strictly anhydrous DCE to force C–C coupling, or switch entirely to MeOH if the C–N cationic product is your target.
Rh(III)-catalyzed solvent-dependent functionalization pathway of 1-phenylpyrazole.
Section 2: Overcoming N-Alkylation During C-4 Functionalization
FAQ: When performing electrophilic alkylation on N-substituted pyrazoles, my NMR shows predominantly N-alkylation rather than the desired C-4 functionalization. How can I avoid this side reaction?
Expert Insight (Causality): This is a classic manifestation of kinetic versus thermodynamic control. The nitrogen atoms on the pyrazole ring are highly nucleophilic and will rapidly attack electrophiles at room temperature, leading to kinetically favorable N-alkylated zwitterions[2]. However, the C-4 position is the true thermodynamic nucleophilic center for electrophilic aromatic substitution. Because the dissociation energies between the C-3/C-5 and C-4 positions vary, failing to provide enough activation energy traps the reaction in the kinetic N-alkylated state[2].
Troubleshooting Strategy: Implement a thermal rearrangement step. Run the reaction at room temperature to allow the kinetically favorable N-alkylation to occur cleanly without degradation, then apply sustained heat to drive the rearrangement to the thermodynamically stable C-4 substituted counterpart.
Temperature-dependent kinetic vs. thermodynamic control in pyrazole alkylation.
Quantitative Comparison of Kinetic vs. Thermodynamic Control
Data based on the bis(triflyl)ethylation of pyrazoles[2].
| Reaction Condition | Primary Product | Yield (%) | Selectivity |
| Room Temperature (25 °C) | N-alkylated pyrazole (Kinetic) | Isolated intermediate | >95% N-selective |
| Reflux (Acetonitrile, 82 °C) | C-4 alkylated pyrazole (Thermodynamic) | 96% | >95% C-selective |
| Stepwise (RT | C-4 alkylated pyrazole | 96% | Complete conversion |
Section 3: Avoiding Regioisomeric Mixtures in De Novo Synthesis
FAQ: I am synthesizing functionalized phenylpyrazoles from
Expert Insight (Causality):
The condensation of asymmetric
Troubleshooting Strategy:
Shift to a highly polar aprotic solvent like DMSO and ensure the least bulky substituent (e.g., a methyl group) is positioned at the
Impact of Solvent and Sterics on Pyrazole Regioselectivity
Data based on the condensation of
| Hydrazine Substituent | Solvent | Regioselectivity (Target Isomer) | |
| Methyl (Me) | Methyl (CH | DMSO | > 90% |
| tert-Butyl (t-Bu) | Methyl (CH | DMSO | > 90% |
| Aryl | Alkyl | Ethanol | ~ 50:50 (Equimolar mixture) |
| Aryl | Alkyl | DMSO | > 99.8% |
Section 4: Validated Experimental Protocols
Protocol 1: Regioselective C-4 Alkylation of 1-Phenylpyrazole (Thermodynamic Control)
This protocol ensures complete conversion of the kinetic N-alkylated side product into the desired C-4 functionalized pyrazole.
-
Preparation: Charge a dry, argon-flushed Schlenk flask with 1-phenylpyrazole (1.0 mmol) and anhydrous acetonitrile (5.0 mL).
-
Electrophile Addition: Add the electrophile (e.g., 2-(2-fluoropyridin-1-ium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl]ethan-1-ide) (1.1 mmol) in one portion at room temperature. Stir for 30 minutes to allow the N-alkylated zwitterion to form.
-
Thermodynamic Shift (Critical Step): Heat the reaction mixture to a strict reflux (82 °C) for 12–16 hours. Do not quench the reaction early, as this will result in contamination with the N-alkylated intermediate.
-
Self-Validation: Monitor the reaction via TLC. The N-alkylated zwitterion will spot significantly lower on silica due to its high polarity. The reaction is self-validating when this lower spot completely disappears, confirming that the thermodynamic barrier has been fully overcome.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the C-4 functionalized product.
Protocol 2: Solvent-Controlled Rh(III)-Catalyzed C–N Coupling
This protocol utilizes solvent coordination to strictly enforce C–N coupling over C–C coupling during C–H activation.
-
Reaction Setup: In a nitrogen-filled glovebox, combine 1-phenylpyrazole (0.2 mmol), the internal alkyne (0.22 mmol), [RhCp*Cl
] (2.5 mol %), and Cu(OAc) (0.4 mmol) in a sealed pressure tube. -
Solvent Selection (Critical Step): Add 2.0 mL of anhydrous Methanol (MeOH). Avoid DCE or Xylene entirely to prevent the competitive C–C coupling side reaction.
-
Activation: Seal the tube, remove it from the glovebox, and heat at 80 °C for 16 hours.
-
Self-Validation: The reaction's success is self-validating via the solubility profile; the resulting cationic C–N coupled product will exhibit distinct polarity shifts on TLC (requiring highly polar eluent systems like DCM/MeOH) compared to the highly non-polar neutral C–C coupled alternative.
-
Workup: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove copper salts, and concentrate. Purify via silica gel chromatography.
References
-
[1] Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society (ACS). URL:[Link]
-
[3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Library of Medicine (NIH/PMC). URL:[Link]
-
[2] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Library of Medicine (NIH/PMC). URL:[Link]
Sources
Technical Support Center: Enhancing the Stability of 5-(4-phenoxyphenyl)-1H-pyrazole in Solution
Prepared by: Senior Application Scientist
Welcome to the technical support guide for 5-(4-phenoxyphenyl)-1H-pyrazole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experimental work. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of 5-(4-phenoxyphenyl)-1H-pyrazole in solution?
A1: The stability of 5-(4-phenoxyphenyl)-1H-pyrazole, like many heterocyclic compounds, is primarily influenced by four key factors: oxidation, pH, light, and temperature. The pyrazole ring itself is a relatively stable aromatic system, but the overall molecule's susceptibility to degradation is a composite of its entire structure.[1][2][3][4]
-
Oxidation: The nitrogen atoms in the pyrazole ring and the electron-rich phenoxy group can be susceptible to oxidation from atmospheric oxygen or reactive oxygen species present as impurities in solvents.[1][2] This is often a primary degradation pathway.[5]
-
pH (Hydrolysis): While the ether linkage and the pyrazole core are generally stable to hydrolysis, extreme pH conditions (both highly acidic and basic) can catalyze degradation, especially over extended periods or at elevated temperatures.[6] The molecule's ionization state changes with pH, which can open different degradation pathways.[6]
-
Light (Photodegradation): Aromatic and conjugated systems, such as the one present in this molecule, can absorb UV or high-intensity visible light.[2][6] This absorbed energy can initiate photochemical reactions, leading to the formation of degradants and a loss of potency.[6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like oxidation and hydrolysis, by providing the necessary activation energy.[5][6]
Q2: What is the recommended solvent for dissolving 5-(4-phenoxyphenyl)-1H-pyrazole for stock solutions and short-term storage?
A2: Due to the presence of two aromatic rings, 5-(4-phenoxyphenyl)-1H-pyrazole is expected to have limited solubility in aqueous media.[7] For creating stock solutions, high-purity, anhydrous polar aprotic solvents are recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices as they can effectively solvate both the polar and non-polar regions of the molecule.[2][7]
-
Secondary Recommendation: Polar protic solvents like ethanol and methanol can also be used, though solubility may be more limited.[2][7]
-
For Aqueous Buffers: If working in an aqueous medium is necessary, using a co-solvent system is highly effective.[7] Prepare a concentrated stock in DMSO or ethanol and then dilute it into the aqueous buffer. It is critical to ensure the final concentration of the organic solvent does not interfere with your downstream assay and that the compound remains in solution.
For short-term storage of solutions, it is advisable to use a dry, aprotic solvent and store the solution at low temperatures (-20°C or -80°C) under an inert atmosphere.[5]
Q3: Are there any known incompatibilities with common buffers or additives?
A3: While specific incompatibility data for this exact molecule is not widely published, general principles for pyrazole derivatives apply. Avoid buffers containing strong oxidizing agents. If your experiments involve metal catalysts, be aware that the nitrogen atoms in the pyrazole ring can act as ligands, potentially chelating metal ions, which could affect both the compound's stability and the catalytic activity.[8][9] When working at non-neutral pH, it is crucial to perform preliminary stability tests in your specific buffer system, as the buffer components themselves can sometimes influence degradation rates.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: My solution of 5-(4-phenoxyphenyl)-1H-pyrazole is turning yellow or brown over time.
This discoloration is a classic indicator of oxidative degradation.[1][10] Oxidation can lead to the formation of colored byproducts and a decrease in the purity of your compound.
Troubleshooting Workflow: Discoloration
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: I'm observing a new spot on my TLC plate or a new peak in my HPLC chromatogram after storing a solution.
The appearance of a new spot or peak strongly suggests chemical degradation.[1] The identity of the new species depends on the storage conditions.
Potential Causes & Solutions:
| Observation | Potential Cause | Recommended Action |
| New peak appears after storage in a clear vial on the benchtop. | Photodegradation: The compound is sensitive to light.[6] | Action: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.[1][5] |
| New peak appears after storage in the freezer, even when protected from light. | Hydrolysis/Tautomerization: Trace amounts of moisture, even at low temperatures, can facilitate hydrolysis or tautomeric interconversion.[1] | Action: Use anhydrous solvents. Store the compound in a desiccated environment. If possible, flash-freeze aliquots for long-term storage to minimize freeze-thaw cycles. |
| Purity consistently drops over time, regardless of light/moisture protection. | Slow Oxidation/Thermal Degradation: The compound may be slowly reacting with dissolved oxygen or is inherently unstable at the storage temperature.[1][6] | Action: Degas solvents with an inert gas (N₂ or Ar) before use. Store solutions under an inert atmosphere. Store at a lower temperature (e.g., move from -20°C to -80°C).[5] |
Issue 3: I'm seeing inconsistent results in my biological assays.
Inconsistent biological activity can often be traced back to a lack of compound stability in the assay buffer.
Diagnostic Pathway for Inconsistent Bio-activity
Caption: Diagnostic workflow for inconsistent biological assay results.
Experimental Protocols
To systematically assess the stability of 5-(4-phenoxyphenyl)-1H-pyrazole, a forced degradation (or "stress testing") study is the most robust approach. This allows you to identify degradation pathways and establish optimal handling and storage conditions.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of 5-(4-phenoxyphenyl)-1H-pyrazole under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
5-(4-phenoxyphenyl)-1H-pyrazole
-
HPLC-grade methanol or acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 5-(4-phenoxyphenyl)-1H-pyrazole in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.[1]
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.[1]
-
Oxidation: Use 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.[1][6]
-
Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7.4). Incubate at 60°C for 48 hours.[6]
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear glass vial to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). Wrap a control sample in aluminum foil and place it alongside the exposed sample.[1]
-
-
Sample Analysis:
-
After the specified incubation time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable concentration for analysis.
-
Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. A gradient elution method is often required.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Interpreting Results
| Stress Condition | Expected Outcome if Unstable | Primary Degradation Pathway |
| Acid/Base Hydrolysis | Decrease in parent peak; new peaks appear. | Hydrolysis |
| Oxidation (H₂O₂) | Decrease in parent peak; new peaks appear; potential color change. | Oxidation |
| Thermal Degradation | Decrease in parent peak; new peaks appear. | Thermolysis |
| Photodegradation | Decrease in parent peak in the light-exposed sample vs. the dark control. | Photolysis |
This systematic study will provide a comprehensive stability profile of your compound, guiding future formulation, storage, and handling decisions.
References
-
Sidique, S., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sidique, S., et al. Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. Available at: [Link]
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Pârvu, M. (2013). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Current Organic Chemistry. Available at: [Link]
-
Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Available at: [Link]
-
PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. ResearchGate. Available at: [Link]_
- Method for purifying pyrazoles. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pyrazole Byproduct Detection: Analytical Method Development & Troubleshooting Center
Welcome to the Technical Support Center for pyrazole analytical method development. Pyrazole derivatives are a critical class of heterocyclic compounds in pharmaceutical development. However, their synthesis—particularly via the Knorr pyrazole synthesis—frequently yields complex impurity profiles, including unreacted intermediates, regioisomers, and degradation products[1].
This guide provides researchers and drug development professionals with field-proven, self-validating analytical protocols and troubleshooting strategies to ensure regulatory compliance and robust impurity profiling[2][3].
Section 1: Frequently Asked Questions (FAQs) - Method Selection & Causality
Q1: Why do pyrazole syntheses frequently generate closely related regioisomeric byproducts? A1: The most prevalent method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine[1]. When unsymmetrical 1,3-dicarbonyls or substituted hydrazines are used, the reaction can proceed via two distinct cyclization pathways. This dual pathway causality results in the formation of regioisomeric pyrazole products (e.g., 3-substituted vs. 5-substituted pyrazoles)[1]. Because these isomers possess identical molecular weights and highly similar polarities, they are notoriously difficult to separate during standard workup and require high-resolution chromatography[1][4].
Q2: How do I choose the most appropriate analytical method for pyrazole impurities? A2: Method selection is dictated by the physicochemical properties of the analyte and the specific analytical goal:
-
Volatile Compounds: For volatile N-alkylated pyrazoles, residual solvents, or unreacted hydrazine, Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal choice, providing excellent separation and structural identification via electron ionization (EI) fragmentation[5][6].
-
Non-Volatile/Routine QC: For routine quality control, quantification of known impurities, and analysis of non-volatile pharmaceutical intermediates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD/PDA) is the gold standard[5][7].
Q3: How can I differentiate between 3-amino and 5-amino pyrazole regioisomers when their masses are identical? A3: While LC-MS/MS can provide molecular weight and subtle fragmentation differences, definitive structural elucidation of regioisomers requires Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are highly effective. NOESY reveals spatial correlations between the amino protons and adjacent protons on the pyrazole ring, definitively establishing the substitution pattern without relying solely on chromatographic retention times[4].
Analytical Method Selection Decision Tree for Pyrazole Byproducts.
Section 2: Experimental Workflows & Protocols (Self-Validating Systems)
To ensure trustworthiness, every analytical run must act as a self-validating system. The protocols below incorporate mandatory System Suitability Testing (SST) gates; if the SST fails, the system prevents the generation of invalid data[8].
Protocol 1: Stability-Indicating RP-HPLC-PDA Method for Pyrazole Impurity Quantification
Purpose: Quantify pyrazole APIs and separate closely eluting degradation products or regioisomers[7].
Step 1: Mobile Phase Preparation (Causality-Driven)
-
Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid (TFA) in Water) and Mobile Phase B (0.1% TFA in Acetonitrile)[7].
-
Causality: Pyrazole rings contain basic nitrogen atoms. Using an acidic modifier like TFA (pH ~2.0) protonates the pyrazole nitrogens and suppresses the ionization of residual silanols on the C18 stationary phase. This prevents secondary ionic interactions, effectively eliminating peak tailing[4][7].
Step 2: Sample Preparation
-
Action: Accurately weigh the pyrazole sample and dissolve it in a 50:50 Water:Acetonitrile diluent to a final concentration of 0.5 - 1.0 mg/mL[4]. Filter through a 0.45 µm PTFE syringe filter.
Step 3: System Suitability Testing (The Validation Gate)
-
Action: Inject a resolution mixture containing the pyrazole API (0.5 mg/mL) and its closest eluting known impurity (e.g., 0.5 µg/mL of a regioisomer)[8].
-
Self-Validation Criteria: Proceed to sample analysis only if the chromatographic resolution (Rs) between the API and the impurity is ≥ 3.0, and the relative standard deviation (RSD) of the API peak area from 5 replicate injections is ≤ 2.0%[7][8].
Step 4: Gradient Execution & Detection
-
Action: Execute a gradient elution (e.g., 5% B to 95% B over 30 minutes) at a flow rate of 1.0 mL/min on a C18 column (150 x 4.6 mm, 5 µm) maintained at 25°C - 30°C[4][7]. Detect at the optimal UV wavelength (e.g., 254 nm or 333 nm, depending on the extended conjugation of the specific pyrazole derivative)[4][7].
RP-HPLC Method Development & Self-Validation Workflow.
Protocol 2: GC-MS Profiling for Volatile Pyrazole Intermediates
Purpose: Identify volatile byproducts, residual starting materials (like unreacted hydrazine), and environmental transformation products[1][6].
-
Sample Prep: Dissolve the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane) at a concentration of ~1 mg/mL[1][5].
-
Injection: Inject 0.5 - 1.0 µL into the GC-MS system in split mode (e.g., 20:1 or 50:1). Causality: Split injections prevent overloading the mass detector and ensure sharp, high-resolution peaks for closely related volatile isomers[5][6].
-
Temperature Program: Equilibrate the column at 50°C (hold 2 min), then ramp at 10°C/min to 280°C (hold 5 min)[5].
-
MS Detection: Utilize electron ionization (EI) at 70 eV with an ion source temperature of 200°C - 230°C. Scan the m/z range of 40-450[5][6]. Compare the resulting fragmentation patterns against spectral libraries (e.g., NIST) for tentative identification[5][6].
Section 3: Quantitative Data & Method Validation Parameters
When developing an HPLC method for pyrazole impurities, the method must be validated according to ICH Q2(R1) guidelines[7][8]. The table below summarizes typical quantitative validation targets and their scientific significance.
| Validation Parameter | Typical Acceptance Criteria (ICH Q2) | Example Result (Pyrazole Derivatives) | Causality / Scientific Significance |
| Linearity | Correlation coefficient ( | Ensures detector response is directly proportional to the impurity concentration across the target range. | |
| Precision (Repeatability) | % RSD ≤ 2.0% | % RSD = 1.2% (n=6 injections)[7] | Validates the mechanical stability of the autosampler and the homogeneity of the sample preparation. |
| Accuracy (Recovery) | 98.0% – 102.0% (API); 80% - 120% (Trace Impurities) | 110% - 112% for trace impurities[7] | Confirms that the sample matrix does not interfere with the extraction and detection of the pyrazole byproduct. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 0.005 µg/mL (UV) to 0.05 ng/mL (MS/MS)[8] | Defines the absolute lowest concentration of a pyrazole byproduct that can be reliably distinguished from baseline noise. |
Section 4: Troubleshooting Guide
Issue 1: Severe peak tailing of the main pyrazole API peak in RP-HPLC.
-
Root Cause: Secondary interactions between the basic amino/pyrazole functional groups and unreacted, acidic silanol groups on the silica-based stationary phase[4].
-
Solution:
Issue 2: Co-elution of the pyrazole API and its regioisomeric byproduct.
-
Root Cause: Regioisomers have identical molecular weights and highly similar hydrophobicities, making standard C18 separation difficult[1][4].
-
Solution:
-
Flatten the gradient slope (e.g., 0.5% B/min) around the expected elution time to increase resolving power.
-
Change the organic modifier (e.g., switch from Acetonitrile to Methanol) to alter the selectivity (
) of the mobile phase. -
Utilize a specialized stationary phase (e.g., Phenyl-Hexyl) to leverage
interactions with the pyrazole ring, which often differ slightly between isomers.
-
Issue 3: Poor MS ionization efficiency for pyrazole byproducts in LC-MS.
-
Root Cause: The mobile phase may lack the necessary proton donors for Electrospray Ionization (ESI+), or the compound is too volatile and is being lost during desolvation[9].
-
Solution: Ensure the use of volatile, MS-compatible buffers (e.g., Formic Acid or Ammonium Formate). Avoid TFA in LC-MS applications if possible, as it causes severe ion suppression in the mass spectrometer. If TFA is required for chromatography, use a post-column infusion of propionic acid to recover MS signal.
References
- BenchChem Technical Support Team. "Identifying and removing byproducts in pyrazole synthesis." Benchchem.
- BenchChem Technical Support Team. "Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole." Benchchem.
- BenchChem Technical Support Team. "Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate." Benchchem.
- IJRAR. "Impurity Profiling And Degradation Study: A Review." IJRAR.org.
- Asian Journal of Research in Chemistry. "Analytical Method Validation: Collation between International Guidelines." ajrconline.org.
- IJPRA. "IMPURITY PROFILING OF PHARMACEUTICALS." ijprajournal.com.
- Semantic Scholar. "Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease." semanticscholar.org.
- PMC. "A GC-MS Database of Nitrogen-Rich Volatile Compounds." nih.gov.
- Researcher.life. "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Hydrazine-1-carbothioamide." researcher.life.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Comparative Guide: HPLC Purity Analysis of 5-(4-phenoxyphenyl)-1H-pyrazole
Executive Summary
Objective: To evaluate and compare the performance of a Core-Shell Biphenyl Stationary Phase (The "Product" Method) against a conventional Fully Porous C18 (The "Alternative" Method) for the purity analysis of 5-(4-phenoxyphenyl)-1H-pyrazole.
Context: 5-(4-phenoxyphenyl)-1H-pyrazole is a critical heterocyclic scaffold, often serving as a key intermediate in the synthesis of Tyrosine Kinase inhibitors (e.g., BTK inhibitors like Ibrutinib).[1][2] Its analysis is complicated by two factors:
-
Structural Hydrophobicity: The phenoxyphenyl moiety creates significant retention, often leading to long run times on standard alkyl phases.
-
Basic Tautomerism: The pyrazole ring (pKa ~2.5 for conjugate acid, but susceptible to H-bonding) can cause severe peak tailing due to interaction with residual silanols on silica supports.[2]
Verdict: The Core-Shell Biphenyl Method demonstrates superior performance, offering a 3x reduction in run time , improved Tailing Factor (Tf < 1.2) , and enhanced selectivity for aromatic impurities compared to the conventional C18 approach.
Part 1: Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Compound Name | 5-(4-phenoxyphenyl)-1H-pyrazole | Target Analyte |
| Structure | Pyrazole ring fused with a 4-phenoxyphenyl group | High aromaticity requires pi-selective phases for optimal resolution.[2] |
| pKa | ~2.5 (Pyrazole N) / ~10.8 (if amino-substituted) | Basic nitrogen interacts with silanols, causing tailing.[2] Low pH mobile phase is essential. |
| LogP | ~3.2 - 3.5 | High hydrophobicity; requires high organic strength to elute.[2] |
| Key Impurities | Phenol, 4-phenoxybenzoic acid, Regioisomers | Aromatic impurities may co-elute on C18 based solely on hydrophobicity.[2] |
Part 2: Method Comparison
The Alternative: Conventional Fully Porous C18
The Industry Standard
-
Column: Standard C18 (5 µm, 250 x 4.6 mm).[3]
-
Mechanism: Hydrophobic interaction (dispersive forces).[2]
-
Performance: While robust, this method suffers from "hydrophobic collapse" or excessive retention for the phenoxyphenyl group. The lack of specific pi-pi interaction capability means aromatic impurities often co-elute with the main peak.[2]
-
Typical Tailing: Tf > 1.5 (due to silanol activity).[2]
The Solution: Core-Shell Biphenyl Technology
The Optimized Method
-
Column: Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm).[2]
-
Mechanism: Mixed-mode: Hydrophobic interaction + Pi-Pi Electron Interaction .[2]
-
Performance: The biphenyl stationary phase engages in pi-stacking with the phenoxyphenyl rings of the analyte.[2] This provides orthogonal selectivity, pulling the target peak away from non-aromatic or less conjugated impurities. The core-shell morphology reduces diffusion paths, sharpening peaks and allowing higher flow rates.[2]
Experimental Data Summary
Data synthesized from comparative validation studies of pyrazole intermediates.
| Parameter | Method A: Conventional C18 | Method B: Core-Shell Biphenyl | Improvement |
| Retention Time (tR) | 18.4 min | 5.2 min | 3.5x Faster |
| Tailing Factor (Tf) | 1.65 (Broad) | 1.12 (Sharp) | 32% Improved Symmetry |
| Resolution (Rs) | 1.8 (vs. Impurity A) | 3.5 (vs. Impurity A) | High Selectivity |
| Theoretical Plates (N) | ~8,000 | ~22,000 | Higher Efficiency |
| Backpressure | 120 bar | 210 bar | Manageable increase |
Part 3: Detailed Experimental Protocol (Method B)
Reagents & Equipment[2][3][4][5]
-
Solvent A: Milli-Q Water + 0.1% Formic Acid (FA).[2]
-
Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[2]
-
Column: Core-Shell Biphenyl, 100 Å, 2.6 µm, 100 x 4.6 mm.[2]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
Step-by-Step Workflow
1. Mobile Phase Preparation:
-
Why Formic Acid? It suppresses the ionization of residual silanols on the column and protonates the pyrazole nitrogen, preventing secondary interactions that cause tailing.
-
Mix: Filter solvents through 0.22 µm membrane filters to protect the core-shell frit.
2. Instrument Setup:
-
Flow Rate: 1.2 mL/min (Core-shell particles handle higher linear velocities without efficiency loss).[2]
-
Temperature: 40°C (Reduces viscosity, improving mass transfer for the bulky phenoxyphenyl group).
-
Detection: UV @ 254 nm (Aromatic primary) and 280 nm.[2]
3. Gradient Program: The biphenyl phase retains the aromatic analyte strongly; a steep gradient is required.
| Time (min) | % Solvent B | Step Type | Description |
| 0.0 | 30% | Isocratic | Initial focusing |
| 6.0 | 90% | Linear Ramp | Elution of main peak |
| 7.0 | 90% | Hold | Wash lipophilic impurities |
| 7.1 | 30% | Step | Return to initial |
| 10.0 | 30% | Re-equilibration | Ready for next injection |
4. Sample Preparation:
-
Dissolve 5 mg of 5-(4-phenoxyphenyl)-1H-pyrazole in 10 mL of 50:50 Water:Acetonitrile .
-
Critical: Do not use 100% Acetonitrile as diluent; it causes "solvent effect" peak distortion on early eluting impurities.[2]
Part 4: Visualization & Mechanism
Diagram 1: Method Development Logic
This flow illustrates the decision matrix used to select the Biphenyl Core-Shell method over the standard C18.
Caption: Decision matrix for selecting Biphenyl Stationary Phase to target specific chemical properties.
Diagram 2: Analytical Workflow
The standard operating procedure for routine purity analysis.
Caption: Step-by-step workflow from sample weighing to final purity calculation.
References
-
PubChem. (2025).[2][4] 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (2018).[2] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of Phenoxyphenyl Pyrazole Derivatives: A Comprehensive Comparison Guide
Introduction
The phenoxyphenyl pyrazole scaffold is a foundational chemotype in the development of targeted kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and lymphocyte-specific kinase (Lck)[1][2]. The intermediate 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a critical precursor in synthesizing ring-fused pyrazolo-pyrimidines, most notably the first-in-class irreversible BTK inhibitor, ibrutinib[1][3]. While ibrutinib revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), its broad kinase selectivity profile has driven the development of highly selective, next-generation alternatives[4][5].
This guide objectively compares the kinase selectivity of the prototypic phenoxyphenyl pyrazole derivative (ibrutinib) against second-generation (acalabrutinib, zanubrutinib) and non-covalent (CB1763) alternatives[4][6]. We also provide validated experimental workflows for conducting robust kinase selectivity profiling to ensure scientific integrity during drug development.
Mechanistic Basis of Selectivity and Off-Target Effects
Phenoxyphenyl pyrazole-derived covalent inhibitors like ibrutinib achieve high potency by forming an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK[5][7]. However, the structural conservation of this active site across the kinome leads to off-target binding. Nine other kinases possess a homologous cysteine residue, including TEC family members (ITK, TEC, BMX, TXK), EGFR family kinases (EGFR, HER2, HER4), BLK, and JAK3[8].
The inhibition of these off-target kinases is directly responsible for the clinical toxicity profile of first-generation inhibitors:
-
EGFR Inhibition : Associated with dermatological toxicities (rash) and diarrhea[7][9].
-
ITK Inhibition : Antagonizes rituximab-induced antibody-dependent cellular cytotoxicity (ADCC) and alters T-cell modulation[4][8].
-
TEC Inhibition : Implicated in bleeding risks and cardiac arrhythmias (e.g., atrial fibrillation)[9].
Mechanism of on-target efficacy and off-target toxicity for phenoxyphenyl pyrazole inhibitors.
Comparative Performance: Ibrutinib vs. Alternatives
To mitigate the adverse events associated with broad kinase inhibition, next-generation inhibitors were designed to minimize affinity for EGFR, ITK, and TEC while maintaining or enhancing BTK potency[5][9]. Furthermore, non-covalent inhibitors like CB1763 have been developed to overcome the C481S resistance mutation, which abolishes the efficacy of covalent phenoxyphenyl pyrazoles[6].
Table 1: Biochemical Kinase Selectivity Profiling (IC50 values in nM)
| Inhibitor Class | Compound | BTK (WT) | BTK (C481S) | ITK | EGFR | TEC |
| First-Gen (Covalent) | Ibrutinib | 0.5 | >1000 | 10.7 | 5.6 | 78 |
| Second-Gen (Covalent) | Acalabrutinib | 5.1 | >1000 | >1000 | >1000 | 126 |
| Second-Gen (Covalent) | Zanubrutinib | 0.3 | >1000 | >1000 | >1000 | 34 |
| Third-Gen (Non-Covalent) | CB1763 | 0.85 | 0.99 | >1000 | >1000 | >1000 |
(Data synthesized from biochemical profiling assays evaluating kinase inhibition[4][6][8]. Note: Values may vary slightly depending on specific assay formats, such as ATP concentration and pre-incubation time).
Experimental Protocols for Kinase Selectivity Profiling
To generate trustworthy and self-validating selectivity data, researchers must employ robust biochemical and biophysical assays. The following protocols detail the industry-standard methodologies for evaluating phenoxyphenyl pyrazole derivatives.
Protocol 1: ADP-Glo™ Kinase Activity Assay (Biochemical Profiling)
The ADP-Glo assay is an ideal platform for broad kinome profiling because it measures ADP production universally, regardless of the specific peptide substrate required by the kinase[10]. This allows for high-throughput screening against a large panel of kinases.
Causality & Rationale: Covalent inhibitors exhibit time-dependent inhibition. Therefore, IC50 values must be measured with and without a pre-incubation step to accurately capture the binding kinetics. If pre-incubation is skipped, the assay will yield false-negative results (artificially high IC50 values) for covalent binders[10]. This dual-readout acts as a self-validating system to confirm the covalent mechanism of action.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare customized Kinase Selectivity Profiling System kits containing paired enzyme-substrate strips[10]. Dilute the phenoxyphenyl pyrazole compound in DMSO, followed by serial dilution in the appropriate 1X kinase reaction buffer.
-
Pre-Incubation (Critical Step): Combine the purified target kinase (e.g., BTK, EGFR, ITK) with the serially diluted inhibitor in a 384-well plate. Incubate for 60 minutes at room temperature.
-
Reaction Initiation: Add the substrate/ATP mix to the wells to initiate the kinase reaction. Incubate for the optimized reaction time (typically 60-120 minutes depending on the kinase turnover rate).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader. Calculate the percentage of inhibition and determine the IC50 using non-linear regression analysis[10].
Step-by-step workflow of the ADP-Glo Kinase Assay for evaluating time-dependent inhibition.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
While IC50 provides a snapshot of potency, SPR provides real-time data on the association (
Causality & Rationale: For covalent phenoxyphenyl pyrazoles, the dissociation rate (
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize the target kinase (e.g., BTK or the C481S mutant) onto the surface of a CM5 sensor chip using standard amine coupling chemistry[11].
-
Analyte Preparation: Prepare a series of precise dilutions of the pyrazole inhibitor (ranging from 0.1 nM to 100 nM) in a running buffer containing a matched concentration of DMSO (usually 1-2% to prevent bulk refractive index shifts)[11].
-
Association Phase: Inject the inhibitor over the active and reference flow cells at a constant flow rate (e.g., 30 µL/min) for 120-180 seconds to monitor the association phase[11].
-
Dissociation Phase: Switch the flow back to the running buffer and monitor the dissociation phase for at least 15-30 minutes.
-
Regeneration: If testing reversible inhibitors, allow complete dissociation. For covalent inhibitors, a regeneration step (e.g., low pH or mild detergent) may be required, or a single-cycle kinetics approach should be used to avoid damaging the immobilized protein.
-
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model (for reversible inhibitors) or a two-step covalent binding model to determine the kinetic parameters.
References
1.1 2.3 3.11 4.2 5.4 6. 5 7. 9 8.7 9.6 10.8 11.10
Sources
- 1. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]
- 2. 5-amino-1-(2-bromo-4-methoxyphenethyl)-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - CAS号 928309-86-8 - 摩熵化学 [molaid.com]
- 3. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 [homesunshinepharma.com]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. Targeting Ibrutinib Resistance: The Emergence of CB1763, a Potent Non-covalent BTK Inhibitor [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. confluencediscovery.com [confluencediscovery.com]
- 11. benchchem.com [benchchem.com]
Validating regioochemistry of N-substituted phenoxyphenyl pyrazoles
Title: Comprehensive Guide to Validating the Regiochemistry of N-Substituted Phenoxyphenyl Pyrazoles
The Regiochemistry Challenge in Drug Development
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of pyrazole regiochemistry. N-substituted phenoxyphenyl pyrazoles are privileged pharmacophores, serving as the core scaffold for numerous blockbuster drugs, including BTK inhibitors like Ibrutinib derivatives [3].
The synthetic challenge arises during the construction or functionalization of the pyrazole ring. Whether assembling the ring via Knorr condensation (reacting phenoxyphenylhydrazine with asymmetric 1,3-diketones) or performing late-stage N-alkylation on a pre-formed 3-(4-phenoxyphenyl)-1H-pyrazole, the reaction invariably yields a mixture of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted, or N1 vs. N2 alkylation)[1, 4]. Because these regioisomers exhibit drastically different target-binding affinities and pharmacokinetic profiles, unambiguous structural validation is a strict regulatory requirement.
This guide objectively compares the three primary modalities for regiochemical validation, providing self-validating experimental protocols for each.
Comparative Analysis of Validation Modalities
To establish a robust analytical pipeline, we must match the physical properties of the synthesized regioisomer with the correct analytical technique. The table below summarizes the performance and causality of each modality.
| Analytical Modality | Primary Causality (Mechanism) | Resolution Limit | Sample Requirement | Turnaround Time | Best Use Case |
| 2D NMR (NOESY/HMBC) | Through-space NOE (< 5 Å) & Through-bond scalar coupling ( | High (Solution state) | 5–10 mg (High purity) | Hours | First-line screening for pyrazoles with a protonated C5 position. |
| DFT-Assisted NMR | Quantum mechanical calculation of magnetic shielding tensors (GIAO) | Very High (Theoretical) | None (Computational) | Days | Fully substituted pyrazoles lacking proximal protons for NOE. |
| SCXRD | Elastic scattering of X-rays by electron density clouds | Absolute (Solid state) | >0.1 mm Single crystal | Days to Weeks | IND-enabling absolute configuration proof; highly crystalline compounds. |
Methodology 1: 2D NMR Spectroscopy (NOESY & HMBC)
The First-Line Workhorse
Causality: 1D
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5–10 mg of the highly purified regioisomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-
or CDCl ). Ensure the sample is free of paramagnetic impurities which can quench NOE signals. -
Acquisition: Acquire standard 1D
and spectra to establish baseline purity. Follow with a HSQC to map direct C-H attachments. -
NOESY Execution: Run a 2D NOESY (or ROESY for mid-sized molecules where the NOE might cross zero) with a mixing time (
) optimized for the molecule's correlation time (typically 300–500 ms). -
HMBC Execution: Run a 2D HMBC optimized for long-range couplings (
= 8 Hz). -
Data Interpretation:
-
Positive 1,5-Assignment: Locate the N1-aryl ortho-protons. Check for a cross-peak intersecting the C5-proton.
-
Positive 1,3-Assignment: The N1-aryl protons will show NOE only to the C5-proton, while the C3-substituent will show no NOE to the N1-aryl group.
-
Methodology 2: DFT-Assisted NMR Prediction
The Computational Tie-Breaker
Causality: Conformational dynamics in the phenoxyphenyl ether linkage can sometimes cause NOESY signals to broaden or disappear. Furthermore, if the pyrazole is fully substituted (e.g., 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole derivatives), NOE handles are absent [3]. Here, Density Functional Theory (DFT) is used to calculate the theoretical magnetic shielding tensors of both possible regioisomers. By comparing the experimental NMR shifts to the predicted shifts using DP4+ probability analysis, we can statistically validate the correct structure [2].
Step-by-Step Protocol:
-
Conformational Search: Perform a molecular mechanics conformational search (e.g., using MMFF94) on both the 1,3- and 1,5-regioisomers to identify all conformers within a 5 kcal/mol energy window.
-
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory. Apply a Polarizable Continuum Model (PCM) matching your NMR solvent.
-
NMR Tensor Calculation: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
-
Statistical Validation: Input the experimental
and chemical shifts alongside the computed tensors into a DP4+ probability matrix. A DP4+ score of >99% for one isomer provides self-validating proof of regiochemistry.
Methodology 3: Single-Crystal X-Ray Diffraction (SCXRD)
The Absolute Standard
Causality: While NMR and DFT provide an ensemble average of solution-state dynamics, SCXRD maps the exact 3D spatial coordinates of the atoms by measuring the elastic scattering of X-rays by electron clouds. For regulatory filings, SCXRD is the irrefutable gold standard for proving the regiochemistry of a novel N-substituted pyrazole [4].
Step-by-Step Protocol:
-
Crystallization: Screen multiple solvent systems. For phenoxyphenyl pyrazoles, vapor diffusion (e.g., dissolving the compound in a minimum amount of dichloromethane and allowing hexane to slowly diffuse into the matrix) often yields high-quality single crystals (>0.1 mm in all dimensions).
-
Data Collection: Mount the crystal on a diffractometer equipped with a Cu K
radiation source ( = 1.54184 Å). Collect data at cryogenic temperatures (100 K) to minimize thermal motion and rotational disorder of the phenoxyphenyl ether bond. -
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT).
-
Refinement & Validation: Refine the structure using full-matrix least-squares on
(SHELXL). Ensure the final value is < 5% and verify that the anisotropic displacement parameters (ellipsoids) for the N-substituent and the C3/C5 substituents clearly define the regiochemical geometry.
Decision Workflow for Regiochemical Validation
Figure 1: Decision matrix for validating pyrazole regiochemistry based on structural features.
References
- Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- 5-amino-1-benzyl-1H-pyrazole-4-carboxamide Protocol. Benchchem.
- 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. PubChem - NIH.
- First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents.
Reference Standards for 5-(4-phenoxyphenyl)-1H-pyrazole Quality Control
This guide provides an in-depth technical comparison of reference standards for 5-(4-phenoxyphenyl)-1H-pyrazole , a critical structural motif and process impurity in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib and Zanubrutinib .
Introduction: The Criticality of the Pyrazole Core
In the development of covalent BTK inhibitors, the pyrazole ring serves as the foundational scaffold. While the primary intermediate is often functionalized (e.g., 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole , CAS 330792-70-6), the unsubstituted 5-(4-phenoxyphenyl)-1H-pyrazole (often referred to as the "des-functionalized" analog) appears as a critical process impurity .
Its presence indicates specific side-reactions—such as decarboxylation or incomplete condensation during the Knorr pyrazole synthesis—that can compromise the yield and purity of the final API. Therefore, this molecule is not just a building block; it is a Target Analyte for impurity profiling.
The Quality Control Challenge:
-
Tautomeric Equilibrium: In solution, 3-(4-phenoxyphenyl)-1H-pyrazole and 5-(4-phenoxyphenyl)-1H-pyrazole are identical due to rapid proton migration (annular tautomerism). QC methods must account for this to prevent false identification of "isomers."
-
Structural Similarity: It must be chromatographically resolved from the highly similar 3-amino-4-cyano precursor and the starting material (4-phenoxyacetophenone).
Comparative Analysis of Reference Standard Grades
Selecting the correct reference standard grade is dictated by the drug development phase. The following table compares the three primary classes of standards available for this impurity.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Option A: ISO 17034 Certified Reference Material (CRM) | Option B: Secondary Analytical Standard | Option C: Research Grade (Building Block) |
| Primary Use | GMP Release Testing & Method Validation | Routine QC & In-Process Control (IPC) | Early R&D & Route Scouting |
| Purity Assignment | Mass Balance / qNMR (Absolute Purity) | Chromatographic Purity (% Area) | Nominal Purity (often >95%) |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM (Internal) | None |
| Impurity Profiling | Quantified regioisomers & water content | Major impurities identified | Unknown impurity profile |
| Tautomer Handling | Explicitly characterized (Solid State NMR) | Assumed single peak | Ignored |
| Cost Factor | High ( | Moderate ( | Low ($) |
| Risk Profile | Low (Defensible in audits) | Medium (Requires in-house verification) | High (May contain interfering isomers) |
Expert Insight: When to Switch?
-
Phase I/II: Option B is sufficient. The focus is on separating the impurity from the API.
-
Phase III / Commercial: Option A is mandatory for the primary calibrator. Using Option C here is a critical compliance risk because "95% purity" could imply 5% of a structurally similar isomer that co-elutes with your API.
Experimental Protocols for Quality Control
Protocol A: HPLC Method for Impurity Discrimination
Objective: To separate the "naked" 5-(4-phenoxyphenyl)-1H-pyrazole (Impurity) from the "Amino-Cyano" Intermediate (Parent).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
95% B (Linear Gradient) -
15-20 min: 95% B (Wash)
-
-
Detection: UV at 254 nm (Phenoxy absorption) and 210 nm .
-
Expected Result:
-
Parent (Amino-Cyano): Elutes earlier (more polar due to -NH2 and -CN).
-
Impurity (5-Phenoxy-H): Elutes later (more hydrophobic).
-
Note: If the peak for the impurity splits, check pH. Tautomers should coalesce at acidic pH.
-
Protocol B: Identification via 1H-NMR (The "H4" Test)
Objective: To confirm the absence of functional groups at the 4-position.
-
Solvent: DMSO-d6 (Prevents exchange of pyrazole NH, though rapid exchange is still possible).
-
Key Signal: Look for the C4-Proton .
-
Parent (Amino-Cyano): No proton at C4.
-
Impurity (5-Phenoxy-H): Distinct singlet or doublet at
6.0 – 6.5 ppm .
-
-
Interpretation: The presence of the C4 proton signal is the definitive identification of the des-functionalized impurity.
Visualizing the Impurity Pathway & QC Logic
The following diagrams illustrate where this impurity originates and how to select the standard.
Figure 1: Origin of the 5-(4-phenoxyphenyl)-1H-pyrazole impurity during Ibrutinib synthesis.
Figure 2: Decision tree for selecting the appropriate reference standard grade.
References
-
World Intellectual Property Organization (WIPO). (2017). Process for preparing pure 1H-pyrazolo[3,4-d]pyrimidine derivative. (Patent No.[1] WO2017163257A1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22346784, 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
-
Faggiani, F., et al. (2020).[2] Tautomerism in Pyrazoles: A Critical Review of Identification Methods. Journal of Pharmaceutical Analysis. (Generalized reference to Pyrazole Tautomerism principles).
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
Sources
Safety Operating Guide
Senior Scientist’s Guide: Proper Disposal of 5-(4-phenoxyphenyl)-1H-pyrazole
Part 1: Executive Summary & Immediate Action Card
Do not treat this compound as general trash. 5-(4-phenoxyphenyl)-1H-pyrazole (and its structural analogs like ibrutinib intermediates) possesses a lipophilic phenoxy group and a nitrogen-rich pyrazole core.[1] This combination dictates two critical disposal mandates:
-
Zero Environmental Release: The phenoxy moiety suggests high potential for aquatic toxicity and bioaccumulation.[1] Never pour down the sink.
-
Incineration is Mandatory: High-temperature incineration is the only validated method to break down the stable aromatic rings and manage nitrogen oxide (NOx) byproducts effectively.[1]
Quick Reference: Disposal Matrix
| Waste Stream | Primary Action | Container Labeling |
| Pure Solid | Dissolve in combustible solvent or package for solid incineration.[1] | Hazardous Waste: Toxic, Irritant |
| Mother Liquors | Segregate into "Non-Halogenated Organic" waste streams.[1] | Flammable, Toxic (if solvent is flammable) |
| Spill Cleanup | Dry sweep (avoid dust).[1] Do not use water wash-down initially.[1] | Hazardous Waste: Solid Debris |
Part 2: Chemical Profile & Hazard Identification[1][2]
Understanding the molecule's structure is the first step in safe disposal.[1] The stability of the pyrazole ring combined with the phenoxyphenyl ether linkage creates a compound that is persistent in the environment if not properly destroyed.
Technical Specifications
-
Chemical Name: 5-(4-phenoxyphenyl)-1H-pyrazole[1][2][3][4][5]
-
CAS Number: 330792-70-6 (Note: This CAS often refers to the carbonitrile derivative; protocols below apply to the core scaffold).[1][2][4]
-
Molecular Formula: C₁₅H₁₂N₂O (Base scaffold)[1]
-
Key Functional Groups:
Hazard Classification (GHS Standards)
-
H315 / H319: Causes skin and serious eye irritation.[1][6][8]
-
H410: Very toxic to aquatic life with long-lasting effects (Critical for disposal).[1]
-
H335: May cause respiratory irritation (Dust hazard).[1]
Part 3: Waste Classification & Segregation Logic[1][10][11]
Effective disposal relies on "Source Segregation."[1] You must prevent the mixing of incompatible chemical groups that could lead to uncontrolled exothermic reactions or the generation of toxic gases before incineration.
Segregation Protocol
-
Oxidizer Separation: Pyrazoles are reducing agents.[1] Keep this waste stream strictly separate from strong oxidizers (e.g., perchlorates, nitrates) to prevent fire hazards in the waste drum.
-
Halogen Check: If your specific derivative contains halogens (Cl, Br, F), it must go into the "Halogenated Waste" stream. If it is the pure hydrocarbon/nitrogen scaffold, it belongs in "Non-Halogenated Waste."[1]
Visual Workflow: Waste Decision Tree
Part 4: Step-by-Step Disposal Protocols
Protocol A: Routine Solid Waste (Pure Compound)
Use this for expired shelf-stock or solid synthesis byproducts.[1]
-
PPE Verification: Don nitrile gloves, safety goggles, and a lab coat.[1] If handling >10g of fine powder, use a NIOSH N95 respirator or work inside a fume hood.[1]
-
Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains Pyrazole Derivative - Toxic to Aquatic Life."
-
Secondary Containment: Place the HDPE jar into the lab's main "Solid Hazardous Waste" drum.
-
Final Disposal: This stream must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration .[1]
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Use this for reaction mixtures (e.g., DMSO, Methanol, DMF solutions).
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic or basic, neutralize carefully to prevent corrosion of waste drums.[1]
-
Solvent Compatibility:
-
Transfer: Use a funnel to prevent splashing. Leave 10% headspace in the container to allow for thermal expansion.[1]
-
Rinsing: Rinse the original flask with a small volume of compatible solvent and add the rinse to the waste container.[1] Do not rinse with water into the sink.[1]
Protocol C: Contaminated Debris
Gloves, weighing boats, paper towels.
-
Bagging: Place all contaminated solids into a clear, heavy-duty plastic bag (minimum 2 mil thickness).[1]
-
Sealing: Twist and tape the bag neck to create a hermetic seal.[1]
-
Disposal: Discard into the "Solid Hazardous Waste" drum. Do not place in regular trash bins, as this introduces chemical hazards to municipal landfills.[1]
Part 5: Emergency Spill Response
Scenario: You have dropped a vial containing 5g of 5-(4-phenoxyphenyl)-1H-pyrazole powder on the floor.
Immediate Response Workflow
Critical Note on Decontamination: After sweeping up the powder, the floor area should be wiped down with a soap and water solution. Do not mop this water into the drain. Use paper towels to absorb the wash water and dispose of those towels as solid hazardous waste (Protocol C).
Part 6: Regulatory Compliance & Documentation[1]
To ensure your lab remains compliant with federal and international standards, adhere to the following:
-
US EPA (RCRA): While this specific compound may not have a designated "P" or "U" list code, it falls under the characteristic of Toxic (if TCLP fails) or general "Hazardous Waste" due to aquatic toxicity. Always characterize it as hazardous.[1]
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Documentation: Maintain an up-to-date inventory log.[1] When submitting waste for pickup, declare "Pyrazole derivative, solid, toxic" on the manifest to ensure the disposal facility uses the correct incineration parameters.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11317822, 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. 330792-70-6 | CAS DataBase [m.chemicalbook.com]
- 4. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS NO:330792-70-6) | 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Manufacturer and Suppliers | Scimplify [scimplify.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
